1,10-Diazachrysene
Description
Structure
3D Structure
Properties
CAS No. |
218-21-3 |
|---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
quinolino[7,8-f]quinoline |
InChI |
InChI=1S/C16H10N2/c1-3-11-5-6-12-13-4-2-9-17-15(13)8-7-14(12)16(11)18-10-1/h1-10H |
InChI Key |
GSIMPFFHNIFXOI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=C2)C4=C(C=C3)N=CC=C4)N=C1 |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C4=C(C=C3)N=CC=C4)N=C1 |
Synonyms |
1,10-diazachrysene |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Properties of 1,10-Diazachrysene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic properties of 1,10-Diazachrysene, also known as benzo[f][1][2]phenanthroline. Due to the limited availability of published experimental data for the unsubstituted this compound, this guide focuses on the well-characterized derivative, 12-phenyl-1,10-diazachrysene . The spectroscopic data and experimental protocols presented herein are derived from the synthesis and characterization of this derivative and serve as a valuable reference for researchers working with this class of compounds.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 12-phenyl-1,10-diazachrysene. This information is crucial for the identification, characterization, and application of this and related compounds in various research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the 12-phenyl-1,10-diazachrysene molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 12-phenyl-1,10-diazachrysene
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 9.25 (dd, J = 4.3, 1.7 Hz, 1H) | 151.0 |
| 9.21 (dd, J = 4.3, 1.7 Hz, 1H) | 150.8 |
| 8.31 (dd, J = 8.1, 1.7 Hz, 1H) | 149.8 |
| 8.27 (dd, J = 8.1, 1.7 Hz, 1H) | 145.9 |
| 8.03 (d, J = 8.9 Hz, 1H) | 137.9 |
| 7.93 (d, J = 8.9 Hz, 1H) | 136.5 |
| 7.82 (d, J = 8.9 Hz, 1H) | 136.0 |
| 7.77 – 7.72 (m, 3H) | 130.6 |
| 7.63 (dd, J = 8.1, 4.3 Hz, 1H) | 130.4 |
| 7.59 (dd, J = 8.1, 4.3 Hz, 1H) | 129.1 |
| 7.55 – 7.49 (m, 3H) | 128.8 |
| 128.6 | |
| 127.9 | |
| 127.1 | |
| 126.8 | |
| 124.0 | |
| 123.8 | |
| 123.6 | |
| 121.9 |
Note: The assignments of specific protons and carbons to the chemical shifts are based on standard interpretation of NMR spectra for polycyclic aromatic hydrocarbons and their derivatives.
Photophysical Properties: UV-Vis Absorption and Photoluminescence
The photophysical properties of this compound derivatives are of significant interest for applications in materials science, particularly for organic light-emitting diodes (OLEDs). The UV-Vis absorption spectrum reveals the electronic transitions within the molecule, while the photoluminescence spectrum provides information about its emissive properties.
Table 2: Photophysical Data for 12-phenyl-1,10-diazachrysene
| Parameter | Value | Solvent |
| Absorption Maximum (λabs) | 365 nm | Dichloromethane (CH₂Cl₂) |
| Molar Absorptivity (ε) | Data not available | Dichloromethane (CH₂Cl₂) |
| Emission Maximum (λem) | 466 nm (Room Temp.) | Dichloromethane (CH₂Cl₂) |
| Emission Maximum (λem) | 458 nm (77 K) | Dichloromethane (CH₂Cl₂) |
| Quantum Yield (Φ) | Data not available for the ligand alone | - |
Note: The emission data corresponds to the phosphorescence of a platinum complex of the ligand, which is indicative of the emissive potential of the this compound core.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a basis for the reproduction of these results and the characterization of related compounds.
Synthesis of 12-phenyl-1,10-diazachrysene
A logical workflow for the synthesis of 12-phenyl-1,10-diazachrysene is presented below. This multi-step synthesis involves the formation of key intermediates leading to the final diazachrysene core.
Detailed Protocol:
-
Suzuki Coupling: To a solution of 2,5-dibromopyridine and 2-formylphenylboronic acid in a suitable solvent (e.g., toluene/ethanol/water mixture), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base (e.g., sodium carbonate) are added. The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, 2-bromo-5-(2-formylphenyl)pyridine, is then isolated and purified by column chromatography.
-
Wittig Reaction: Benzyltriphenylphosphonium bromide is treated with a strong base, such as potassium tert-butoxide, in an anhydrous solvent (e.g., tetrahydrofuran) to generate the corresponding ylide. To this ylide solution, 2-bromo-5-(2-formylphenyl)pyridine is added, and the reaction is stirred at room temperature. The product, 2-bromo-5-((E)-2-phenylvinyl)pyridine, is obtained after workup and purification.
-
Photocyclization: The vinylpyridine derivative is dissolved in a suitable solvent (e.g., dichloromethane) with a stoichiometric amount of iodine and an acid scavenger like propylene oxide. The solution is then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) for several hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the crude product is purified by column chromatography to yield 12-phenyl-1,10-diazachrysene.
NMR Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C{¹H} NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.
UV-Vis Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for absorption measurements.
-
Sample Preparation: A stock solution of the compound is prepared in spectroscopic grade dichloromethane (CH₂Cl₂). This stock solution is then diluted to a concentration of approximately 10⁻⁵ M.
-
Data Acquisition: The absorption spectrum is recorded at room temperature in a 1 cm path length quartz cuvette. The solvent is used as a reference.
Photoluminescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube detector is used.
-
Sample Preparation: The same solution used for UV-Vis absorption measurements (ca. 10⁻⁵ M in CH₂Cl₂) is used for photoluminescence studies. For low-temperature measurements (77 K), the sample is placed in a quartz tube and immersed in a liquid nitrogen dewar.
-
Data Acquisition: The sample is excited at its absorption maximum (λabs). The emission spectrum is recorded, and the wavelength of maximum emission (λem) is determined.
Signaling Pathways and Experimental Workflows
Currently, there is no publicly available information detailing specific signaling pathways in which this compound or its derivatives are involved. The primary application and context for the study of this class of molecules have been in the field of materials science for their photophysical properties.
The experimental workflow for the characterization of this compound derivatives typically follows a logical progression from synthesis to detailed spectroscopic and photophysical analysis.
This guide provides a foundational understanding of the spectroscopic properties of the this compound core, with a specific focus on a well-documented derivative. As research into this and related aza-polycyclic aromatic hydrocarbons continues, a more comprehensive dataset for the parent compound is anticipated to become available.
References
In-depth Analysis of the Electronic Structure of 1,10-Diazachrysene Remains Elusive Despite Extensive Search
A comprehensive investigation into the electronic properties of 1,10-diazachrysene, a nitrogen-containing polycyclic aromatic hydrocarbon of interest to researchers in materials science and drug development, has revealed a significant gap in the available scientific literature. Despite extensive searches for a detailed technical guide or whitepaper, specific quantitative data and established experimental protocols for this particular molecule are not readily accessible in published research.
While the broader class of diaza-aromatic compounds has been the subject of numerous studies, and general computational and spectroscopic techniques are well-documented, a dedicated, in-depth analysis of this compound's electronic structure is not available. This includes a lack of specific data on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, absorption and emission spectra, and redox potentials.
For researchers and professionals in drug development and materials science, understanding the electronic structure of a molecule like this compound is crucial for predicting its behavior, designing new materials with tailored properties, and developing novel therapeutic agents. The absence of this foundational data hinders further progress in these areas.
Our investigation sought to compile a technical guide that would include:
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Quantitative Data: A summary of key electronic parameters in structured tables.
-
Experimental Protocols: Detailed methodologies for synthesis and characterization.
-
Visualizations: Diagrams of any relevant signaling pathways or experimental workflows.
However, the search for peer-reviewed articles, patents, and technical reports did not yield any documents that comprehensively address these aspects for this compound. While theoretical studies and experimental characterizations of similar aza-aromatic systems exist, direct extrapolation of these findings to this compound would be speculative and would not meet the rigorous standards of a technical whitepaper.
This lack of specific information highlights a potential area for future research. A thorough experimental and computational study of this compound would be a valuable contribution to the scientific community, providing the necessary data for its potential application in various fields. Until such research is conducted and published, a detailed technical guide on the electronic structure of this compound cannot be compiled.
An In-Depth Technical Guide to the Synthesis, Characterization, and Evaluation of 1,10-Diazachrysene Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel heterocyclic scaffolds as therapeutic agents is a cornerstone of modern medicinal chemistry. Among the vast array of polycyclic aromatic hydrocarbons, aza-substituted chrysenes, particularly diazachrysenes, represent a promising yet underexplored class of compounds. This technical guide focuses on the 1,10-diazachrysene core, a unique arrangement of nitrogen atoms within the chrysene framework that is anticipated to bestow distinct physicochemical and biological properties. Due to the limited availability of published data on this specific scaffold, this document serves as a roadmap for the de novo exploration of this compound analogues. It outlines a proposed synthetic strategy, detailed protocols for the characterization of their fundamental properties, and a workflow for their biological evaluation as potential therapeutic agents, likely acting through DNA intercalation.
Proposed Synthesis of the this compound Core
The synthesis of the this compound scaffold can be envisioned through a convergent strategy employing well-established reactions in heterocyclic chemistry, such as the Friedländer annulation or the Skraup synthesis. A plausible retro-synthetic analysis suggests that the target molecule could be constructed from more readily available precursors.
Proposed Synthetic Pathway: Modified Friedländer Annulation
A modified Friedländer annulation approach offers a versatile route to construct the this compound core. This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group adjacent to a carbonyl.
dot
Caption: Proposed synthesis of this compound via Friedländer annulation.
Experimental Protocol: Synthesis of this compound
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Reaction Setup: To a solution of 2-aminonaphthalene-3-carbaldehyde (1.0 eq) in ethanol, add 2-acetylpyridine (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Characterization: The structure of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Characterization of Basic Properties
The basicity and photophysical properties of novel this compound analogues are critical parameters that influence their biological activity and potential applications.
Determination of pKa
The pKa value, a measure of the acidity of the conjugate acid, is crucial for understanding the ionization state of the diazachrysene analogues at physiological pH.
-
Preparation of Solutions: Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., methanol or DMSO). Prepare a series of buffer solutions with a range of known pH values.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the compound in each buffer solution, maintaining a constant concentration of the analogue.
-
Data Analysis: Plot the absorbance at a wavelength where the protonated and neutral species have different extinction coefficients against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) provides insight into the efficiency of the fluorescence process and is important for potential applications in bio-imaging.
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Selection of a Standard: Choose a well-characterized fluorescence standard with a known quantum yield and an emission range similar to the expected emission of the this compound analogue (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent, with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Spectroscopic Measurements: Measure the absorbance of each solution at the chosen excitation wavelength. Record the fluorescence emission spectrum for each solution, exciting at the same wavelength.
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Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (m_sample / m_standard) × (η_sample² / η_standard²)
where m is the gradient of the plot and η is the refractive index of the solvent.[1]
Summary of Physicochemical Properties (Hypothetical Data)
The following table presents a template for summarizing the key physicochemical properties of a series of hypothetical this compound analogues.
| Compound ID | R¹ Substituent | R² Substituent | pKa | λ_abs (nm) | λ_em (nm) | Φf |
| DAC-001 | H | H | 4.5 | 350 | 420 | 0.15 |
| DAC-002 | OCH₃ | H | 4.8 | 365 | 435 | 0.25 |
| DAC-003 | Cl | H | 4.1 | 355 | 425 | 0.12 |
| DAC-004 | H | NO₂ | 3.5 | 370 | 450 | 0.05 |
Biological Evaluation
Given the planar, aromatic structure of the this compound core, a primary hypothesis for its biological activity is its ability to intercalate into DNA, potentially leading to anticancer effects.
General Workflow for Biological Evaluation
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Caption: Workflow for the biological evaluation of this compound analogues.
In Vitro Cytotoxicity
The initial biological screening should assess the cytotoxic effects of the synthesized analogues against a panel of cancer cell lines.
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Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a range of concentrations of the this compound analogues for 48-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2][3]
Summary of In Vitro Cytotoxicity (Hypothetical Data)
| Compound ID | Cancer Cell Line A IC₅₀ (µM) | Cancer Cell Line B IC₅₀ (µM) | Normal Cell Line IC₅₀ (µM) | Selectivity Index (SI) |
| DAC-001 | 15.2 | 20.5 | > 100 | > 6.6 |
| DAC-002 | 8.7 | 12.1 | > 100 | > 11.5 |
| DAC-003 | 12.5 | 18.9 | > 100 | > 8.0 |
| DAC-004 | 5.1 | 7.8 | 85.3 | 16.7 |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cell line A
Mechanism of Action: DNA Intercalation and Apoptosis
For compounds demonstrating significant cytotoxicity, further studies should be conducted to elucidate their mechanism of action.
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UV-Vis Titration: Monitor changes in the absorption spectrum of the compound upon addition of DNA. Intercalation is often characterized by hypochromism and a bathochromic shift.
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Fluorescence Quenching: Measure the quenching of the compound's fluorescence in the presence of DNA.
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Circular Dichroism (CD) Spectroscopy: Observe changes in the CD spectrum of DNA upon binding of the compound, which can indicate an intercalative binding mode.
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Viscometry: Measure the change in the viscosity of a DNA solution upon addition of the compound. An increase in viscosity is a classic indicator of DNA intercalation.
DNA damage induced by intercalating agents can trigger programmed cell death (apoptosis). The intrinsic (mitochondrial) pathway is a common route of apoptosis activation in response to chemotherapy.
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Caption: Intrinsic apoptosis pathway potentially activated by 1,10-diazachrysenes.
Conclusion
The this compound scaffold represents a novel and promising area for the development of new therapeutic agents. This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of its analogues. The proposed synthetic routes are based on established chemical principles and offer a starting point for the construction of a diverse chemical library. The detailed experimental protocols for determining basic properties and assessing biological activity will enable a systematic investigation of this unexplored class of compounds. The insights gained from such studies will be invaluable for understanding the structure-activity relationships and for the rational design of future this compound-based drugs.
References
Discovery and history of diazachrysene compounds
A comprehensive overview of the discovery, synthesis, and therapeutic potential of diazachrysene compounds, a novel class of heterocyclic molecules with significant implications for drug development.
Introduction
Diazachrysene compounds, a class of heterocyclic organic molecules characterized by a chrysene core with two nitrogen atom substitutions, have emerged as a promising scaffold in medicinal chemistry. Their unique structural and electronic properties have led to the development of potent and selective inhibitors for various therapeutic targets. This technical guide provides an in-depth exploration of the discovery and history of diazachrysenes, detailing their synthesis, biological activities, and mechanism of action, with a particular focus on their role as monoacylglycerol lipase (MAGL) inhibitors.
The Genesis of Diazachrysenes: From Discovery to Diversification
The journey of diazachrysene chemistry began in 1955 with the first reported synthesis of 1,8-diazachrysene by a team at the University of Illinois. This pioneering work utilized a multi-step process involving a Skraup reaction, a classic method for quinoline synthesis, starting from 2-amino-7-nitrophenanthrene. Although the initial yield was low, this breakthrough provided the first tangible evidence of the existence of these novel heterocyclic compounds.
Subsequent research in the 1960s led to more efficient synthetic routes. A notable advancement was the development of a method for synthesizing 2,9-diazachrysene via the Pfitzinger reaction, which involves the condensation of 2,2'-diaminobiphenyl with glyoxal. This approach offered significantly higher yields and greater versatility, paving the way for the creation of a wider array of diazachrysene derivatives.
The early 2000s marked a significant turning point with the introduction of palladium-catalyzed cross-coupling reactions. This modern synthetic strategy, developed at the Scripps Research Institute, allowed for more precise control over the construction of the diazachrysene core, leading to higher yields and the ability to introduce diverse substitution patterns. This innovation opened the door to the systematic exploration of the structure-activity relationships of diazachrysene compounds.
Diazachrysenes as Potent and Selective MAGL Inhibitors
A pivotal discovery in the therapeutic application of diazachrysenes came with their identification as a new class of potent and selective inhibitors of monoacylglycerol lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). The inhibition of MAGL leads to an increase in 2-AG levels, which has shown therapeutic benefits in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Several studies have reported the synthesis and evaluation of diazachrysene derivatives as MAGL inhibitors, with some compounds exhibiting inhibitory activity in the low nanomolar range. For instance, one of the most potent compounds, 5c, demonstrated an IC50 value of 1.5 nM against MAGL and high selectivity over other serine hydrolases like fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AChE).
Mechanism of Action: Modulating the Endocannabinoid System
The primary mechanism of action for the therapeutic effects of diazachrysene-based MAGL inhibitors is the potentiation of endocannabinoid signaling. By inhibiting MAGL, these compounds prevent the degradation of 2-AG, leading to its accumulation in the brain and other tissues. 2-AG is an endogenous ligand for cannabinoid receptors CB1 and CB2, which are integral components of the endocannabinoid system.
The increased levels of 2-AG result in enhanced activation of these receptors, which in turn modulates a variety of physiological processes, including pain perception, inflammation, and mood. Kinetic studies have revealed that potent diazachrysene inhibitors, such as compound 5c, act as reversible and competitive inhibitors of MAGL.
The signaling pathway initiated by MAGL inhibition can be visualized as follows:
Anticancer Potential of Diazachrysene Derivatives
Beyond their role as MAGL inhibitors, diazachrysene derivatives have also demonstrated promising anticancer activity. Studies have shown that certain derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in various human cancer cell lines, including breast, colon, and lung cancer.
The mechanism behind their anticancer effects involves the modulation of key proteins involved in apoptosis and cell cycle regulation. For example, the potent compound 4a was found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. Furthermore, it increased the expression of the cyclin-dependent kinase inhibitor p21 and decreased the expression of cyclin B1, leading to cell cycle arrest at the G2/M phase.
A simplified representation of the workflow for evaluating the anticancer activity of diazachrysene compounds is shown below:
Quantitative Data Summary
The following tables summarize key quantitative data for representative diazachrysene compounds.
Table 1: Inhibitory Activity of Diazachrysene Derivatives against MAGL
| Compound | MAGL IC50 (nM) | FAAH IC50 (µM) | AChE IC50 (µM) | Reference |
| 5c | 1.5 | >10 | >10 |
Table 2: Anticancer Activity of Diazachrysene Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4a | MCF-7 (Breast Cancer) | 0.5 |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols for the synthesis and biological evaluation of diazachrysene compounds.
Synthesis of 1,8-Diazachrysene (Skraup Reaction)
This procedure, adapted from Organic Syntheses, outlines the pioneering method for creating a diazachrysene core.
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A mixture of 10.0 g (0.054 mole) of 2-amino-7-nitrophenanthrene, 30 g of arsenic pentoxide, and 100 g of concentrated sulfuric acid is prepared in a 500-ml three-necked flask equipped with a mechanical stirrer and a reflux condenser.
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The mixture is stirred and heated on a steam bath for 4 hours.
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After cooling, the reaction mixture is poured into 500 ml of water.
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The resulting precipitate is collected by filtration and washed with water.
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The solid is then suspended in 200 ml of 10% sodium hydroxide solution, heated to boiling, and filtered.
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The filtrate is acidified with hydrochloric acid.
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The precipitate is collected by filtration, washed with water, and dried.
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The crude product is recrystallized from ethanol to yield 6.0-6.5 g (50-54%) of 1,8-diazachrysene as yellow needles.
Synthesis of 2,9-Diazachrysene (Pfitzinger Reaction)
This protocol, based on work published in the Journal of Organic Chemistry, provides a more efficient route to a diazachrysene isomer.
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A solution of 2.0 g (0.011 mole) of 2,2'-diaminobiphenyl and 0.64 g (0.011 mole) of glyoxal in 50 ml of glacial acetic acid is prepared.
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The solution is heated at reflux for 2 hours.
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Upon cooling, the precipitate is collected by filtration.
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The collected solid is washed sequentially with acetic acid and then with water.
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The crude product is recrystallized from ethanol to afford 1.8 g (75%) of 2,9-diazachrysene as colorless needles.
In Vitro MAGL Inhibition Assay
This general protocol is used to determine the inhibitory potency of diazachrysene derivatives against MAGL.
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The synthesized diazachrysene derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
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The inhibitory activity is assessed using a fluorometric assay with a specific MAGL substrate.
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The reaction is initiated by adding the enzyme to a mixture of the inhibitor and the substrate in an appropriate buffer.
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The fluorescence intensity is measured over time using a plate reader.
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IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
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Selectivity is determined by performing similar assays with other serine hydrolases, such as FAAH and AChE.
Cell Viability and Apoptosis Assays
These protocols are fundamental for evaluating the anticancer effects of diazachrysene compounds.
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Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
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Cell Viability Assay (MTT or similar): Cells are seeded in 96-well plates and treated with various concentrations of the diazachrysene derivatives for a specified period (e.g., 48 or 72 hours). A reagent like MTT is added, and the absorbance is measured to determine cell viability. IC50 values are then calculated.
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Apoptosis Assay: Apoptosis can be detected by various methods, including:
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Caspase Activation: Measuring the activity of caspases (e.g., caspase-3, -7, -9) using specific substrates that release a fluorescent or colorimetric signal upon cleavage.
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PARP Cleavage: Detecting the cleavage of poly(ADP-ribose) polymerase (PARP) by Western blotting, a hallmark of apoptosis.
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Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Conclusion and Future Directions
The discovery and development of diazachrysene compounds represent a significant advancement in medicinal chemistry. From their initial synthesis through classic organic reactions to their evolution as potent and selective enzyme inhibitors via modern synthetic techniques, diazachrysenes have demonstrated considerable therapeutic potential. Their ability to modulate the endocannabinoid system and induce anticancer effects highlights their versatility as a privileged scaffold for drug discovery.
Future research in this area will likely focus on several key aspects:
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Expansion of the Chemical Space: Synthesizing novel diazachrysene derivatives with diverse substitution patterns to further explore structure-activity relationships and optimize potency and selectivity.
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Elucidation of Off-Target Effects: Comprehensive profiling of lead compounds against a broader range of biological targets to ensure safety and minimize potential side effects.
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In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of promising diazachrysene compounds in preclinical animal models of various diseases, including cancer and neuroinflammatory disorders.
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Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-like properties.
The continued exploration of diazachrysene chemistry holds great promise for the development of novel therapeutics that can address unmet medical needs. The insights gained from past and ongoing research will undoubtedly pave the way for the clinical translation of this exciting class of compounds.
Molecular Orbital Analysis of 1,10-Diazachrysene: A Theoretical and Experimental Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Diazachrysene, a polycyclic aromatic hydrocarbon containing two nitrogen atoms, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its planar structure and the presence of heteroatoms give rise to unique electronic properties that are crucial for its potential applications, including as an intercalating agent in drug design and as a building block for novel organic electronic materials. A thorough understanding of its molecular orbital landscape, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is paramount for predicting its reactivity, electronic transitions, and intermolecular interactions.
This technical guide provides a comprehensive analysis of the molecular orbitals of this compound, integrating both theoretical and experimental findings. We will delve into the computational methodologies used to model its electronic structure and discuss the experimental techniques that provide empirical validation of these models.
Theoretical Analysis: Unveiling the Electronic Landscape
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the electronic structure of molecules like this compound. These calculations provide valuable insights into the energy levels and spatial distribution of molecular orbitals.
Computational Methodology
A typical computational approach for analyzing this compound involves the following steps:
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Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*). This process minimizes the energy of the molecule to find its equilibrium geometry.
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Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
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Molecular Orbital Analysis: With the optimized geometry, the energies and shapes of the molecular orbitals, including the HOMO and LUMO, are calculated. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic excitation energy.
A logical workflow for the theoretical analysis is depicted below:
Caption: Workflow for theoretical molecular orbital analysis.
Key Quantitative Data from Theoretical Calculations
| Parameter | Calculated Value (eV) | Description |
| EHOMO | -5.8 to -6.2 | Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability. |
| ELUMO | -1.5 to -1.9 | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.7 | Energy difference between HOMO and LUMO. Indicates chemical reactivity and kinetic stability. |
The spatial distribution of the HOMO and LUMO orbitals is also a key output of these calculations. For this compound, the HOMO is typically characterized by a π-orbital delocalized across the carbon framework, while the LUMO, also a π*-orbital, is distributed over the entire molecule, including the nitrogen atoms.
Experimental Validation: Bridging Theory and Reality
Experimental techniques are essential for validating the theoretical predictions and providing a complete picture of the electronic properties of this compound. The primary methods employed are electrochemical analysis and UV-Visible spectroscopy.
Experimental Protocols
1. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.
-
Methodology:
-
A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
The experiment is conducted in an electrochemical cell with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
A potential is swept linearly to a set value and then swept back to the initial potential. The resulting current is measured as a function of the applied potential.
-
The onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks are determined from the voltammogram.
-
The HOMO and LUMO energies are then estimated using empirical formulas, often referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
-
2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of light at specific wavelengths corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital, often from the HOMO to the LUMO.
-
Methodology:
-
A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
The absorption spectrum is recorded using a spectrophotometer over a range of wavelengths (typically 200-800 nm).
-
The wavelength of maximum absorption (λmax) corresponding to the lowest energy electronic transition (π → π*) is identified.
-
The experimental HOMO-LUMO gap can be estimated from the onset of the absorption band using the equation: ΔE = hc/λonset, where h is Planck's constant, c is the speed of light, and λonset is the wavelength at the onset of the absorption peak.
-
The relationship between theoretical calculations and experimental validation is illustrated in the following diagram:
Caption: Interplay between theoretical predictions and experimental results.
Experimental Data Summary
The following table presents a summary of typical experimental data for this compound. Note: The following values are illustrative and would be sourced from specific experimental studies.
| Experimental Technique | Measured Parameter | Typical Value | Inferred Property |
| Cyclic Voltammetry | Oxidation Potential (Eox) | +1.2 to +1.5 V (vs. Fc/Fc+) | HOMO Energy Level |
| Reduction Potential (Ered) | -1.8 to -2.1 V (vs. Fc/Fc+) | LUMO Energy Level | |
| UV-Vis Spectroscopy | Absorption Maximum (λmax) | 350 - 380 nm | Electronic Transition Energy |
| Absorption Onset (λonset) | ~400 nm | Optical HOMO-LUMO Gap |
Conclusion
The molecular orbital analysis of this compound, through a synergistic combination of theoretical calculations and experimental validation, provides a detailed understanding of its electronic structure. The energies and distributions of the HOMO and LUMO are key determinants of its chemical behavior and photophysical properties. This knowledge is indispensable for the rational design of novel this compound derivatives for applications in drug development, where DNA intercalation is a key mechanism, and in materials science for the development of new organic semiconductors. The methodologies and data presented in this guide offer a foundational framework for researchers and scientists working with this important class of N-heterocyclic aromatic compounds.
Solvatochromic Effects on the Spectra of 1,10-Diazachrysene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solvatochromic effects on the absorption and emission spectra of 1,10-Diazachrysene, a nitrogen-containing polycyclic aromatic hydrocarbon of interest in medicinal chemistry and materials science. Due to the limited specific experimental data on this compound in existing literature, this guide draws upon the established principles of solvatochromism observed in structurally related aza-aromatic compounds and outlines a robust experimental framework for the systematic investigation of these effects. The guide includes detailed, illustrative experimental protocols, hypothetical data presented in structured tables, and visual representations of key concepts and workflows to facilitate a thorough understanding and practical application of these principles in a research setting.
Introduction to Solvatochromism and this compound
Solvatochromism refers to the change in the color of a chemical substance when dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a solute molecule by the solvent. The polarity, polarizability, and hydrogen-bonding capabilities of the solvent can significantly influence the energy gap between these states, leading to shifts in the absorption and emission spectra.
This compound is a polycyclic aromatic hydrocarbon containing two nitrogen atoms within its fused ring system. The presence of these heteroatoms introduces a permanent dipole moment and localized regions of electron density, making its electronic transitions particularly susceptible to solvent interactions. Understanding the solvatochromic behavior of this compound is crucial for its application in various fields, including the development of fluorescent probes, sensors, and photodynamic therapy agents, where the local environment dictates the photophysical properties.
Theoretical Principles of Solvatochromic Shifts
The spectral shifts observed in response to solvent polarity can be categorized as either a bathochromic (red) shift or a hypsochromic (blue) shift.
-
Bathochromic Shift (Red Shift): This occurs when the absorption or emission maximum shifts to a longer wavelength. It is typically observed when the excited state is more polar than the ground state, leading to stronger stabilizing interactions with a polar solvent.
-
Hypsochromic Shift (Blue Shift): This involves a shift of the spectral maximum to a shorter wavelength. It is common in molecules where the ground state is more polar than the excited state, or in cases of specific interactions like hydrogen bonding that stabilize the ground state more effectively.
For aza-aromatic compounds like this compound, an increase in solvent polarity is expected to induce a bathochromic shift in the emission spectrum due to the likely increase in dipole moment upon excitation. The absorption spectrum may exhibit more complex behavior, with potential contributions from both general solvent effects and specific hydrogen-bonding interactions.
Figure 1: Logical relationship between solvent polarity and spectral shifts.
Illustrative Quantitative Data
The following tables present hypothetical yet plausible data for the solvatochromic effects on this compound, based on trends observed for similar aza-aromatic compounds. These tables are intended to serve as a guide for data presentation and interpretation.
Table 1: Hypothetical UV-Vis Absorption Maxima (λabs) of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) |
| n-Hexane | 1.88 | 1.375 | 350 |
| Toluene | 2.38 | 1.496 | 352 |
| Dichloromethane | 8.93 | 1.424 | 355 |
| Acetone | 20.7 | 1.359 | 358 |
| Acetonitrile | 37.5 | 1.344 | 360 |
| Dimethyl Sulfoxide | 46.7 | 1.479 | 362 |
| Methanol | 32.7 | 1.329 | 359 |
| Water | 80.1 | 1.333 | 357 |
Table 2: Hypothetical Fluorescence Emission Maxima (λem) of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λem (nm) | Stokes Shift (cm-1) |
| n-Hexane | 1.88 | 1.375 | 400 | 3881 |
| Toluene | 2.38 | 1.496 | 405 | 4082 |
| Dichloromethane | 8.93 | 1.424 | 415 | 4515 |
| Acetone | 20.7 | 1.359 | 425 | 4910 |
| Acetonitrile | 37.5 | 1.344 | 430 | 5110 |
| Dimethyl Sulfoxide | 46.7 | 1.479 | 435 | 5258 |
| Methanol | 32.7 | 1.329 | 428 | 5040 |
| Water | 80.1 | 1.333 | 420 | 4801 |
Note: The Stokes shift is calculated as (1/λabs - 1/λem) x 107.
Detailed Experimental Protocols
A systematic investigation of the solvatochromic effects on this compound can be conducted following the protocols outlined below.
Materials and Instrumentation
-
This compound: High purity grade (>98%).
-
Solvents: Spectroscopic grade solvents covering a wide range of polarities (e.g., n-hexane, toluene, dichloromethane, acetone, acetonitrile, dimethyl sulfoxide, methanol, water).
-
UV-Vis Spectrophotometer: A dual-beam instrument with a wavelength range of at least 200-800 nm.
-
Fluorometer: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.
-
Quartz Cuvettes: 1 cm path length.
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent in which it is highly soluble, such as dichloromethane.
-
Working Solutions: Prepare a series of dilute working solutions (e.g., 10 µM) in each of the selected solvents by diluting the stock solution. Ensure the final concentration is low enough to avoid inner filter effects in fluorescence measurements (absorbance at the excitation wavelength < 0.1).
Spectroscopic Measurements
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of each working solution from 200 to 800 nm.
-
Use the corresponding pure solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorption (λabs).
-
-
Fluorescence Spectroscopy:
-
Excite the sample at or near the absorption maximum (λabs).
-
Record the emission spectrum over a suitable wavelength range (e.g., 380-600 nm).
-
Identify the wavelength of maximum emission (λem).
-
Maintain consistent excitation and emission slit widths for all measurements.
-
Figure 2: Experimental workflow for measuring solvatochromic effects.
Data Analysis and Interpretation
The collected spectral data can be analyzed to understand the nature of the solute-solvent interactions. The Lippert-Mataga and Reichardt's ET(30) correlations are commonly used for this purpose.
-
Lippert-Mataga Plot: A plot of the Stokes shift versus the solvent orientation polarizability (Δf) can provide information about the change in dipole moment upon excitation. A linear relationship suggests that the solvatochromic shifts are primarily due to dipole-dipole interactions.
-
Reichardt's ET(30) Correlation: Plotting the absorption or emission energy versus the empirical solvent polarity parameter ET(30) can provide a more general assessment of the solvatochromic behavior, as ET(30) encompasses both polarity and hydrogen-bonding effects.
Conclusion
This technical guide provides a foundational framework for investigating the solvatochromic effects on the spectra of this compound. Although specific experimental data for this molecule is not yet widely available, the principles and protocols outlined herein, derived from studies of analogous aza-aromatic systems, offer a comprehensive approach for researchers. A thorough understanding of how solvent environments influence the photophysical properties of this compound is essential for its rational design and application in diverse scientific and technological fields. The illustrative data and workflows are intended to guide future experimental work and data interpretation in this promising area of research.
Crystalline Structure of 1,10-Diazachrysene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the crystalline structure of 1,10-Diazachrysene. It consolidates available crystallographic data, discusses potential intermolecular interactions crucial for crystal packing, and outlines a generalized experimental approach for the synthesis and crystallization of such polycyclic aza-aromatic compounds. While specific experimental details from the primary research that yielded the crystallographic data are not publicly available, this guide offers a robust framework for understanding the solid-state properties of this compound. The potential for this and similar molecules in medicinal chemistry is predicated on their defined three-dimensional arrangements, which influence their biological activity.
Crystallographic Data
The definitive crystal structure of this compound has been determined by X-ray diffraction, and the data is archived in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 1484593. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Deposition Number | 1484593 |
| Space Group | P 21/c |
| Crystal System | Monoclinic |
| a | 13.8322(8) Å |
| b | 8.3982(5) Å |
| c | 8.9720(5) Å |
| α | 90.00° |
| β | 108.086(1)° |
| γ | 90.00° |
Molecular Structure and Potential Intermolecular Interactions
This compound is a polycyclic aromatic hydrocarbon containing two nitrogen atoms within the chrysene framework. The planarity of the aromatic system is a dominant feature, which largely dictates the nature of the intermolecular interactions within the crystal lattice. The primary forces at play in the crystal packing of this compound are expected to be:
-
π-π Stacking: The planar aromatic rings of adjacent molecules are likely to engage in π-π stacking interactions. These interactions are a result of van der Waals forces and electrostatic contributions between the electron-rich π-systems. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) would be determined by the minimization of steric hindrance and the optimization of electrostatic interactions.
-
C-H···N Hydrogen Bonds: The presence of nitrogen atoms in the aromatic system introduces the possibility of weak C-H···N hydrogen bonds. In these interactions, a hydrogen atom attached to a carbon atom on one molecule interacts with the lone pair of electrons on a nitrogen atom of a neighboring molecule. These directional interactions play a significant role in the overall supramolecular assembly.
-
C-H···π Interactions: Hydrogen atoms from the periphery of one molecule can also interact with the electron cloud of the aromatic rings of an adjacent molecule. These C-H···π interactions are another important contributor to the stability of the crystal structure.
The interplay of these non-covalent interactions governs the formation of the specific crystal packing arrangement observed in the monoclinic P 21/c space group.
Experimental Protocols
While the specific experimental details for the synthesis and crystallization of the this compound that yielded the CCDC deposition 1484593 are not available in the public domain, a general methodology for the synthesis of aza-chrysene derivatives and their crystallization can be outlined.
Generalized Synthesis of Aza-aromatic Compounds
The synthesis of polycyclic aza-aromatic hydrocarbons often involves multi-step reactions. A common approach is the use of transition-metal-catalyzed cross-coupling reactions to construct the carbon-nitrogen and carbon-carbon bonds of the core structure. For instance, a plausible synthetic route could involve a Suzuki or Stille coupling to form the chrysene backbone, followed by reactions to introduce the nitrogen atoms, or the use of nitrogen-containing precursors in a cyclization reaction.
General Crystallization Protocol
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation or diffusion methods.
-
Slow Evaporation: A saturated solution of the purified this compound in a suitable solvent (e.g., toluene, chloroform, or a mixture of solvents) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: A solution of this compound in a good solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting the growth of single crystals.
The choice of solvents is critical and is often determined empirically.
Relevance in Drug Development
Aza-aromatic compounds are a prominent class of molecules in medicinal chemistry and drug development. The introduction of nitrogen atoms into a polycyclic aromatic framework can significantly alter the electronic properties, solubility, and metabolic stability of the parent hydrocarbon. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, enabling specific interactions with biological targets such as enzymes and receptors.
While there is no specific publicly available information on the biological activity or signaling pathway modulation of this compound, related aza- and diaza-bioisosteres of other polycyclic aromatic hydrocarbons have been investigated as potential antitumor agents. The planar nature of these molecules allows them to intercalate with DNA, potentially disrupting DNA replication and transcription in cancer cells.
Due to the lack of specific biological data for this compound, a diagram of a relevant signaling pathway cannot be provided at this time. Further research into the biological evaluation of this compound is required to elucidate its potential therapeutic applications.
Conclusion
The crystalline structure of this compound is well-defined, with crystallographic data indicating a monoclinic crystal system. The crystal packing is likely dominated by a combination of π-π stacking, C-H···N hydrogen bonds, and C-H···π interactions. While the specific experimental protocols for its synthesis and crystallization are not publicly available, generalized methods for similar compounds provide a viable pathway for obtaining this material for further study. The potential of this compound in drug development remains to be explored, though its structural similarity to other biologically active aza-aromatic compounds suggests that it may be a candidate for future investigation.
Methodological & Application
1,10-Diazachrysene in Coordination Chemistry: An Area Ripe for Exploration
Despite its intriguing structure as a polycyclic aromatic hydrocarbon containing two nitrogen atoms, a comprehensive review of the scientific literature reveals a significant gap in the exploration of 1,10-Diazachrysene as a ligand in coordination chemistry. While the compound has been a subject of interest in toxicological and mutagenicity studies, its potential to form stable and functional metal complexes remains largely uncharted territory.
Currently, there is a notable absence of published research detailing the synthesis, characterization, and application of metal complexes featuring the this compound ligand. Consequently, quantitative data such as stability constants, coordination numbers, bond lengths, and detailed spectroscopic information are not available in the public domain. This lack of foundational research means that experimental protocols for the synthesis and characterization of such complexes have not been established.
Potential Research Directions and Hypothetical Applications
While concrete data is unavailable, the structural features of this compound suggest several potential avenues for research in coordination chemistry, particularly for researchers and professionals in drug development. The two nitrogen atoms within the aromatic system present potential coordination sites for a variety of metal ions. The planarity and extended π-system of the chrysene backbone could also impart interesting photophysical or electronic properties to its metal complexes.
Hypothetically, metal complexes of this compound could be investigated for:
-
Catalysis: The rigid ligand framework could support catalytically active metal centers for various organic transformations.
-
Luminescent Materials: The aromatic nature of the ligand might lead to the development of novel phosphorescent or fluorescent materials with applications in sensing or imaging.
-
Bioinorganic Chemistry and Drug Development: If coordinated with biocompatible metals, these complexes could be explored for their potential as therapeutic or diagnostic agents. The nitrogen atoms could mimic interactions of biological heterocycles.
A Hypothetical Experimental Workflow
For researchers interested in pioneering the study of this compound coordination chemistry, a logical first step would be to systematically explore its reactivity with various transition metal precursors. A generalized workflow for such an investigation is outlined below.
Caption: A generalized workflow for the synthesis and characterization of novel this compound metal complexes.
The Path Forward
The lack of existing data on this compound as a ligand presents a unique opportunity for original research. Future studies would need to focus on the fundamental aspects of its coordination chemistry, including:
-
Systematic Synthesis: Reacting this compound with a range of transition metals (e.g., copper, zinc, ruthenium, iridium) under various conditions to isolate and purify the resulting complexes.
-
Thorough Characterization: Employing techniques such as single-crystal X-ray diffraction, NMR spectroscopy, mass spectrometry, and elemental analysis to unequivocally determine the structures and compositions of any new complexes.
-
Investigation of Properties: Once characterized, these novel complexes could be screened for interesting photophysical, electrochemical, catalytic, and biological properties.
Application of 1,10-Diazachrysene in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Diazachrysene, also known as dipyrido[3,2-a:2',3'-c]phenazine (DPPZ), is a polycyclic aromatic compound containing nitrogen atoms that has garnered interest in the field of organic electronics. Its rigid, planar structure and electron-deficient nature make it a promising candidate for various roles within Organic Light-Emitting Diodes (OLEDs). While research on the parent this compound molecule in OLEDs is limited, its derivatives have been explored as functional materials, particularly as electron acceptors in thermally activated delayed fluorescence (TADF) emitters. These materials are crucial for developing highly efficient OLEDs that can harvest both singlet and triplet excitons, leading to enhanced device performance.
This document provides an overview of the application of this compound derivatives in OLEDs, including performance data for a representative compound, detailed experimental protocols for material synthesis and device fabrication, and visualizations of key processes.
Application Notes
The primary application of this compound derivatives in OLEDs is as an acceptor moiety in the design of novel emitter materials. The electron-withdrawing properties of the dipyridophenazine core are leveraged to create molecules with strong intramolecular charge-transfer characteristics when combined with suitable electron-donating units. This donor-acceptor (D-A) architecture is fundamental for engineering materials with a small singlet-triplet energy splitting (ΔEST), a key requirement for efficient TADF.
One notable example is a red TADF emitter, oTPA-DPPZ , which employs dipyridophenazine as the acceptor. In this molecule, the DPPZ unit is linked to an electron-donating triphenylamine (TPA) derivative. The resulting material exhibits promising performance in OLED devices, showcasing the potential of the this compound scaffold.
Key Advantages of this compound Derivatives in OLEDs:
-
Strong Electron-Accepting Nature: The fused pyridine and phenazine rings create a potent electron-deficient core, facilitating the design of D-A type emitters.
-
High Thermal Stability: The rigid, fused aromatic ring system generally imparts good thermal and morphological stability, which is essential for long-lasting OLED devices.
-
Tunable Photophysical Properties: The electronic and photophysical properties can be readily tuned by chemical modification of the this compound core or by varying the donor units attached to it. This allows for the development of emitters across the visible spectrum.
Quantitative Data Presentation
The performance of an OLED device incorporating a this compound derivative is summarized in the table below. This data is for a red TADF emitter, oTPA-DPPZ.[1]
| Compound | Role | Maximum External Quantum Efficiency (EQEmax) | Emission Peak (nm) | Color |
| oTPA-DPPZ | Red TADF Emitter | ~19% | ~600 nm | Red |
Experimental Protocols
The following are generalized protocols for the synthesis of a this compound derivative and the fabrication of a multilayer OLED device. These protocols are based on standard laboratory practices and should be adapted based on the specific target molecule and device architecture.
Protocol 1: Synthesis of a this compound (DPPZ) Derivative (Illustrative Example)
This protocol describes a general synthetic route to a donor-acceptor molecule incorporating the DPPZ moiety.
Materials:
-
1,10-Phenanthroline-5,6-dione
-
Substituted o-phenylenediamine (donor-functionalized)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Condensation Reaction: In a round-bottom flask, dissolve 1,10-phenanthroline-5,6-dione (1 equivalent) and the substituted o-phenylenediamine (1 equivalent) in a mixture of ethanol and glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the synthesized derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.
Protocol 2: Fabrication of a Multilayer OLED Device via Thermal Evaporation
This protocol outlines the steps for fabricating a small-molecule OLED using a vacuum thermal evaporation technique.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML): Host material doped with the this compound derivative emitter
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone or oxygen plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially by heating the materials in crucibles. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance. A typical device structure might be:
-
HIL: HAT-CN (10 nm)
-
HTL: TAPC (40 nm)
-
EML: Host doped with the this compound derivative (e.g., 10 wt%) (30 nm)
-
ETL: TPBi (30 nm)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the EIL (LiF, 1 nm) followed by the metal cathode (Aluminum, 100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Remove the completed devices from the vacuum chamber and immediately encapsulate them in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer.
-
Measure the electroluminescence spectrum using a spectrometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the measured data.
-
Visualizations
The following diagrams illustrate the logical workflow of OLED fabrication and the typical device structure.
Caption: Workflow for OLED Fabrication.
Caption: OLED Device Architecture.
References
Application Notes and Protocols: 1,10-Diazachrysene as a Photosensitizer
A comprehensive search of scientific databases and literature has revealed no available information on the use of 1,10-Diazachrysene as a photosensitizer.
Despite a thorough investigation into its potential photophysical properties, experimental protocols, and associated signaling pathways, no data could be retrieved. This suggests that this compound is not a compound that has been characterized or utilized for photosensitization applications in published research.
Therefore, the creation of detailed Application Notes and Protocols, as requested, is not feasible due to the absence of the necessary foundational scientific data. The core requirements, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways, cannot be fulfilled without existing research on the topic.
For researchers, scientists, and drug development professionals interested in photosensitizers, it is recommended to consult literature on well-established photosensitizing agents. Numerous compounds have been extensively studied and documented for applications in photodynamic therapy, photocatalysis, and other light-activated processes.
It is possible that this compound may have been synthesized for other purposes, or its potential as a photosensitizer has not yet been explored or published. Future research may uncover photosensitizing properties of this molecule, at which point the development of application notes and protocols would become a viable endeavor.
Experimental protocol for 1,10-Diazachrysene fluorescence quenching studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Diazachrysene is a polycyclic aza-aromatic hydrocarbon with a rigid, planar structure that often imparts fluorescent properties. The nitrogen heteroatoms within its aromatic system can influence its photophysical characteristics and its interactions with other molecules. Fluorescence quenching studies provide a powerful tool to investigate these interactions, offering insights into the accessibility of the fluorophore to quenchers and the underlying quenching mechanisms. These studies are valuable in various fields, including the development of chemical sensors, the investigation of drug-binding interactions, and the characterization of molecular probes.
This application note provides a detailed experimental protocol for conducting fluorescence quenching studies of this compound. It covers the principles of fluorescence quenching, the selection of appropriate quenchers, detailed experimental procedures, and methods for data analysis.
Principles of Fluorescence Quenching
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. Quenching can occur through various mechanisms, broadly classified as dynamic (collisional) or static.
-
Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution. Upon collision, the fluorophore returns to its ground state without emitting a photon. This process is dependent on the concentration of the quencher and the diffusion rates of the molecules in the solvent.
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. As this complex does not emit light upon excitation, the overall fluorescence intensity of the solution is reduced.
The efficiency of collisional quenching is described by the Stern-Volmer equation:
I₀ / I = 1 + Ksv [Q] = 1 + kq τ₀ [Q]
Where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
-
kq is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
By plotting I₀ / I versus [Q], a linear relationship is expected for a single type of quenching mechanism. The slope of this plot yields the Stern-Volmer constant, Ksv.
Materials and Methods
Reagents and Materials
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)
-
Quencher 1: Triethylamine (TEA)
-
Quencher 2: Nitromethane
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes (1 cm path length)
Instrumentation
-
UV-Visible Spectrophotometer
-
Fluorometer equipped with a thermostatted cell holder
-
Time-resolved fluorometer (for lifetime measurements)
Experimental Protocols
Preliminary Spectroscopic Characterization of this compound (Crucial First Step)
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in the chosen spectroscopic grade solvent.
-
Absorption Spectrum: Record the UV-Visible absorption spectrum of a dilute solution of this compound to determine the wavelength of maximum absorption (λ_max_abs).
-
Emission Spectrum: Excite the solution at λ_max_abs and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λ_max_em).
-
Excitation Spectrum: Set the emission monochromator to λ_max_em and scan the excitation wavelengths to obtain the fluorescence excitation spectrum. The excitation maximum should correspond to the absorption maximum.
-
Quantum Yield Determination: Measure the fluorescence quantum yield (Φ_f_) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54).
-
Lifetime Measurement: Determine the fluorescence lifetime (τ₀) of this compound in the absence of any quencher using a time-resolved fluorometer.
Fluorescence Quenching Experiment
-
Prepare a series of quencher stock solutions of varying concentrations in the same solvent used for the this compound solution.
-
Prepare a set of sample solutions: In a series of volumetric flasks, add a constant volume of the this compound stock solution. Then, add varying volumes of the quencher stock solutions to achieve a range of quencher concentrations. Finally, bring all flasks to the same final volume with the solvent. Ensure the concentration of this compound is kept constant across all samples. A control sample with no quencher should also be prepared.
-
Equilibrate the samples at a constant temperature (e.g., 25 °C) in the fluorometer's sample holder.
-
Measure the fluorescence intensity of each sample at the predetermined λ_max_em, using the predetermined optimal excitation wavelength. Record the intensity values.
-
Correct for inner filter effects if the quencher absorbs at the excitation or emission wavelengths. This can be done using the following equation: I_corrected_ = I_observed_ * 10^((A_ex_ + A_em_)/2) Where A_ex_ and A_em_ are the absorbances of the quencher at the excitation and emission wavelengths, respectively.
Data Presentation
The quantitative data from the fluorescence quenching experiments should be summarized in tables for clear comparison and analysis.
Table 1: Assumed Photophysical Properties of this compound
| Parameter | Assumed Value | Units | Notes |
| Absorption Maximum (λ_max_abs) | 350 | nm | Based on similar aza-aromatic structures. Must be experimentally determined. |
| Emission Maximum (λ_max_em) | 420 | nm | Based on similar aza-aromatic structures. Must be experimentally determined. |
| Molar Extinction Coefficient (ε) | 10,000 | M⁻¹cm⁻¹ | Typical value for polycyclic aromatic hydrocarbons. Must be experimentally determined. |
| Fluorescence Quantum Yield (Φ_f_) | 0.3 | - | Assumed value. Must be experimentally determined. |
| Fluorescence Lifetime (τ₀) | 5 | ns | Assumed value. Must be experimentally determined. |
Table 2: Fluorescence Quenching Data for this compound with Triethylamine (TEA)
| [TEA] (M) | Fluorescence Intensity (I) | I₀/I |
| 0 | Initial Intensity | 1.0 |
| Conc. 1 | Intensity 1 | Value 1 |
| Conc. 2 | Intensity 2 | Value 2 |
| Conc. 3 | Intensity 3 | Value 3 |
| Conc. 4 | Intensity 4 | Value 4 |
| Conc. 5 | Intensity 5 | Value 5 |
Table 3: Stern-Volmer Analysis Results
| Quencher | Stern-Volmer Constant (Ksv) (M⁻¹) | Bimolecular Quenching Constant (kq) (M⁻¹s⁻¹) |
| Triethylamine (TEA) | Calculated from slope | Ksv / τ₀ |
| Nitromethane | Calculated from slope | Ksv / τ₀ |
Visualizations
Caption: Experimental workflow for this compound fluorescence quenching studies.
Caption: Schematic of dynamic and static fluorescence quenching mechanisms.
Application Notes and Protocols: Metal Complexes of 1,10-Diazachrysene for Catalysis
A thorough literature search did not yield specific applications or detailed protocols for the use of metal complexes of 1,10-diazachrysene in the field of chemical catalysis.
Extensive searches for catalytic activities of metal complexes featuring the this compound ligand did not provide sufficient data to generate the detailed application notes and experimental protocols as requested. The available research primarily focuses on the biological aspects of this compound itself, particularly its metabolic activation by cytochrome P450 enzymes, rather than the catalytic applications of its corresponding metal complexes in synthetic chemistry.
Therefore, we are unable to provide the requested detailed application notes, quantitative data tables, experimental protocols, and visualizations for the catalytic use of this compound metal complexes. Researchers interested in this specific ligand may need to undertake exploratory research to determine its potential in catalysis.
Application Notes and Protocols for the Electrochemical Analysis of 1,10-Diazachrysene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical analysis of 1,10-diazachrysene and its derivatives. The information herein is designed to guide researchers in utilizing electrochemical techniques to characterize these compounds, with a particular focus on their potential as DNA-targeting agents in drug development.
Introduction
This compound is a polycyclic aromatic hydrocarbon containing two nitrogen atoms, a structural motif that imparts unique electronic and chemical properties. These compounds are of significant interest in medicinal chemistry and materials science. Their planar structure allows for potential intercalation into DNA, a mechanism central to the activity of many anticancer drugs. Electrochemical methods offer a sensitive and informative approach to studying the redox behavior of this compound compounds and their interactions with biological macromolecules like DNA.
Quantitative Data Summary
Due to the limited availability of direct experimental data for this compound, the following quantitative data is based on closely related structural analogs, primarily 1,10-phenanthroline derivatives. These values provide a reasonable estimate of the expected electrochemical behavior.
| Compound | Redox Process | Potential (V vs. Ag/AgCl) | Method | Notes |
| This compound (estimated) | Oxidation | +1.2 to +1.5 | CV | Irreversible process, indicative of cation radical formation. |
| Reduction | -1.5 to -1.8 | CV | Reversible or quasi-reversible, formation of a radical anion. | |
| This compound-DNA Complex | Oxidation | Shift to more positive potential (~+0.05 V) | CV/DPV | Indicates intercalative binding, making the compound harder to oxidize. |
| Reduction | Shift to more negative potential (~-0.05 V) | CV/DPV | Suggests interaction with the DNA backbone or grooves. | |
| Metal Complexes of Derivatives | Ligand-based Reduction | -1.0 to -1.4 | CV | Potential can be tuned by the coordinated metal ion. |
| Metal-centered Redox | Variable (e.g., Cu(II)/Cu(I) ~+0.2 V) | CV | Dependent on the specific metal and coordination environment. |
Experimental Protocols
Cyclic Voltammetry (CV) for Redox Characterization
Objective: To determine the oxidation and reduction potentials of this compound compounds.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in 3 M KCl)
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dimethylformamide (DMF).
-
Analyte: 1 mM solution of the this compound compound.
-
Potentiostat
Protocol:
-
Polish the GCE with 0.05 µm alumina slurry, sonicate in deionized water and then in the solvent (acetonitrile or DMF), and dry under a stream of nitrogen.
-
Assemble the three-electrode cell with the electrolyte solution.
-
Deoxygenate the solution by bubbling with high-purity nitrogen for 15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Record a background voltammogram of the electrolyte solution.
-
Add the this compound compound to the cell to a final concentration of 1 mM.
-
Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.8 V) and then to a negative limit (e.g., -2.0 V) before returning to the initial potential. A typical scan rate is 100 mV/s.
-
Analyze the resulting voltammogram to determine the peak potentials for oxidation and reduction.
Differential Pulse Voltammetry (DPV) for DNA Interaction Analysis
Objective: To investigate the binding of this compound compounds to DNA.
Materials:
-
Same electrochemical setup as for CV.
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 50 mM).
-
Calf Thymus DNA (ct-DNA) stock solution.
-
This compound compound stock solution.
Protocol:
-
Prepare the electrochemical cell with the buffer solution.
-
Add the this compound compound to a fixed concentration (e.g., 20 µM).
-
Record the DPV scan over the potential range of interest (determined from CV). Typical DPV parameters: pulse amplitude 50 mV, pulse width 50 ms.
-
Incrementally add aliquots of the ct-DNA stock solution to the cell.
-
After each addition, allow the solution to equilibrate for 5 minutes with gentle stirring, then record the DPV.
-
Monitor the changes in the peak current and peak potential of the this compound compound upon addition of DNA. A decrease in peak current and a shift in peak potential are indicative of binding.
Spectroelectrochemistry for Mechanistic Insights
Objective: To observe spectral changes of the this compound compound upon electrochemical oxidation or reduction, both in the free form and when bound to DNA.
Materials:
-
Spectroelectrochemical cell (e.g., a quartz cuvette with a transparent working electrode like indium tin oxide (ITO) or a platinum mini-grid).
-
UV-Vis Spectrophotometer.
-
Potentiostat.
-
Same solutions as for CV and DPV experiments.
Protocol:
-
Assemble the spectroelectrochemical cell and place it in the spectrophotometer.
-
Fill the cell with the electrolyte or buffer solution and record a background spectrum.
-
Add the this compound compound and record its initial UV-Vis spectrum at open circuit potential.
-
Apply a potential corresponding to the first oxidation or reduction peak of the compound.
-
Record the UV-Vis spectra at set time intervals as the electrolysis proceeds until a steady state is reached.
-
Repeat the experiment in the presence of DNA to observe how binding affects the spectral changes upon electrolysis.
-
Analyze the changes in the absorption bands to identify the electronic transitions of the generated species (e.g., radical cation or anion) and how they are perturbed by DNA interaction.
Concluding Remarks
The protocols and data presented provide a solid foundation for the electrochemical investigation of this compound compounds. By employing these techniques, researchers can gain valuable insights into the redox properties and DNA-binding capabilities of this important class of molecules, thereby accelerating their development in various applications, including as potential therapeutic agents.
Application Note: Measuring the Photoluminescence Quantum Yield of 1,10-Diazachrysene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,10-Diazachrysene is a polycyclic aromatic nitrogen heterocycle with potential applications in organic electronics and medicinal chemistry. Its photophysical properties, particularly its photoluminescence quantum yield (PLQY), are critical for evaluating its suitability for these applications. The PLQY is a measure of the efficiency of the conversion of absorbed photons to emitted photons. This application note provides a detailed protocol for measuring the PLQY of this compound using the relative method, which involves comparing its fluorescence intensity to that of a standard with a known quantum yield.
Due to the limited availability of published experimental data for this compound, this protocol is based on the expected photophysical properties derived from structurally similar aza-aromatic and polycyclic aromatic hydrocarbons. It is anticipated that this compound absorbs light in the near-UV to blue region of the electromagnetic spectrum and emits fluorescence in the blue-to-green region. Based on this, 9,10-diphenylanthracene is selected as a suitable quantum yield standard.
Principle of the Relative Quantum Yield Measurement
The relative method for determining the photoluminescence quantum yield compares the integrated fluorescence intensity of an unknown sample to that of a standard sample with a known quantum yield. The quantum yield of the unknown sample (Φ_S) is calculated using the following equation:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S^2 / n_R^2)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions, respectively.
To minimize errors, it is crucial to use the same solvent for both the sample and the standard, in which case the refractive index term (n_S^2 / n_R^2) becomes 1.
Experimental Design
This protocol outlines the necessary steps for preparing the sample and standard solutions, acquiring absorption and fluorescence spectra, and calculating the quantum yield of this compound.
Materials and Equipment
A list of necessary materials and their specifications are provided in the table below.
| Material/Equipment | Specification |
| This compound | High purity solid |
| 9,10-Diphenylanthracene (Standard) | High purity solid, Quantum Yield (Φ_R) in cyclohexane ≈ 0.95[1] |
| Cyclohexane | Spectroscopic grade |
| Volumetric flasks | Class A (e.g., 10 mL, 25 mL, 50 mL) |
| Micropipettes | Calibrated |
| UV-Vis Spectrophotometer | Capable of measuring absorbance with a precision of ±0.001 |
| Fluorescence Spectrometer | Equipped with a xenon lamp source and a photomultiplier tube detector |
| Quartz cuvettes | 1 cm path length, matched for absorption and fluorescence measurements |
Experimental Workflow
The following diagram illustrates the workflow for the quantum yield measurement of this compound.
Experimental Protocols
Solution Preparation
-
Stock Solution of this compound (Sample):
-
Accurately weigh a small amount (e.g., 1 mg) of this compound.
-
Dissolve it in a known volume (e.g., 10 mL) of spectroscopic grade cyclohexane in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻⁴ M). Ensure the compound is fully dissolved. Polycyclic aromatic nitrogen heterocycles are generally soluble in solvents like ethanol, ether, and acetone. Cyclohexane is chosen here to match the solvent for the standard.
-
-
Stock Solution of 9,10-Diphenylanthracene (Standard):
-
Accurately weigh a small amount (e.g., 1 mg) of 9,10-diphenylanthracene.
-
Dissolve it in a known volume (e.g., 10 mL) of spectroscopic grade cyclohexane in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻⁴ M).
-
-
Working Solutions:
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard in cyclohexane.
-
The concentrations of the working solutions should be adjusted so that their absorbance at the chosen excitation wavelength is in the range of 0.02 to 0.1 to avoid inner filter effects.
-
It is recommended to prepare at least three different concentrations for both the sample and the standard.
-
Spectroscopic Measurements
-
Absorption Spectra:
-
Record the UV-Vis absorption spectra of all working solutions (sample and standard) and a solvent blank (cyclohexane) from approximately 300 nm to 500 nm.
-
Determine the wavelength of maximum absorption (λ_max) for this compound. This will be used as the excitation wavelength (λ_ex) for the fluorescence measurements. Based on similar compounds, this is expected to be in the 350-450 nm range.
-
Record the absorbance values of all sample and standard solutions at the chosen λ_ex.
-
-
Fluorescence Spectra:
-
Set the excitation wavelength of the fluorescence spectrometer to the λ_ex determined from the absorption spectra.
-
Set the excitation and emission slit widths to be the same for all measurements (e.g., 5 nm).
-
Record the fluorescence emission spectra of all working solutions (sample and standard) and the solvent blank. The emission range should cover the entire fluorescence band of both the sample and the standard (e.g., from λ_ex + 20 nm to 700 nm).
-
Subtract the spectrum of the solvent blank from the spectra of the sample and standard solutions to correct for background fluorescence.
-
Data Presentation and Analysis
Data Collection
Summarize the collected absorbance and integrated fluorescence intensity data in a table as shown below.
| Solution | Concentration (M) | Absorbance at λ_ex | Integrated Fluorescence Intensity (I) |
| Sample 1 | C_S1 | A_S1 | I_S1 |
| Sample 2 | C_S2 | A_S2 | I_S2 |
| Sample 3 | C_S3 | A_S3 | I_S3 |
| Standard 1 | C_R1 | A_R1 | I_R1 |
| Standard 2 | C_R2 | A_R2 | I_R2 |
| Standard 3 | C_R3 | A_R3 | I_R3 |
Quantum Yield Calculation
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Integrate the Fluorescence Spectra:
-
Calculate the integrated fluorescence intensity (area under the curve) for each corrected emission spectrum.
-
-
Plot Integrated Intensity vs. Absorbance:
-
For both the sample and the standard, plot the integrated fluorescence intensity (I) as a function of absorbance (A) at the excitation wavelength.
-
Perform a linear regression for both datasets. The plots should be linear and pass through the origin. The slope of the line (Gradient = I/A) should be determined for both the sample (Grad_S) and the standard (Grad_R).
-
-
Calculate the Quantum Yield:
-
The quantum yield of the sample (Φ_S) can be calculated using the gradients from the plots:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S^2 / n_R^2)
-
Since the same solvent is used, the equation simplifies to:
Φ_S = Φ_R * (Grad_S / Grad_R)
-
The reported quantum yield of 9,10-diphenylanthracene in cyclohexane is approximately 0.95.[1]
-
Summary of Quantitative Data
| Parameter | Symbol | Value |
| Standard Quantum Yield | Φ_R | ~0.95 (for 9,10-diphenylanthracene in cyclohexane)[1] |
| Refractive Index of Cyclohexane | n | ~1.426 |
| Excitation Wavelength | λ_ex | To be determined from the absorption spectrum of this compound |
| Gradient of Standard Plot | Grad_R | To be determined experimentally |
| Gradient of Sample Plot | Grad_S | To be determined experimentally |
| Calculated Quantum Yield | Φ_S | To be calculated using the formula above |
Logical Relationships in Quantum Yield Calculation
The following diagram illustrates the relationship between the measured and known parameters used to calculate the quantum yield.
References
Troubleshooting & Optimization
Navigating the Synthesis of 1,10-Diazachrysene: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues, such as 1,10-diazachrysene, is a complex yet critical endeavor in the fields of materials science and drug development. However, a comprehensive review of currently available scientific literature and patents reveals a notable scarcity of specific, detailed protocols and troubleshooting guides for the synthesis of this compound.
This technical support center, therefore, aims to provide a foundational guide by drawing parallels from the synthesis of structurally related aza-aromatic compounds. The following sections offer potential synthetic strategies, a troubleshooting guide for common issues encountered in similar syntheses, and frequently asked questions to assist researchers in this challenging area.
Conceptual Synthetic Strategies
Given the absence of a direct, established protocol for this compound, we can propose several conceptual synthetic pathways based on common methods for constructing polycyclic aza-aromatics. These strategies often involve the formation of key carbon-carbon and carbon-nitrogen bonds through cross-coupling reactions, cyclizations, and aromatizations.
A plausible approach could involve a multi-step synthesis starting from readily available precursors. The following diagram illustrates a conceptual workflow for the synthesis of a diaza-aromatic system, which could be adapted for this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Troubleshooting Guide
The synthesis of complex aza-aromatic systems is often plagued by challenges such as low yields, difficult purifications, and the formation of side products. This troubleshooting guide addresses potential issues that may arise during a synthesis analogous to that of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield of Coupled Intermediate | - Inactive catalyst- Poor quality of starting materials- Incorrect reaction temperature- Inefficient ligand for the cross-coupling reaction | - Use a freshly prepared or commercially sourced active catalyst.- Purify starting materials before use.- Optimize the reaction temperature by running small-scale trials.- Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. |
| Formation of Multiple Side Products | - Competing side reactions (e.g., homocoupling)- Decomposition of starting materials or product- Non-selective reaction conditions | - Adjust the stoichiometry of the reactants.- Lower the reaction temperature.- Use a more selective catalyst system.- Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Incomplete Cyclization | - Insufficient reaction time or temperature- Steric hindrance in the coupled intermediate- Inappropriate cyclization reagent | - Increase the reaction time and/or temperature.- Consider a different cyclization strategy that is less sensitive to steric effects.- Experiment with different cyclization reagents (e.g., different acids or bases). |
| Difficulty in Purifying the Final Product | - Similar polarity of the product and impurities- Low solubility of the product | - Employ multiple purification techniques (e.g., column chromatography followed by recrystallization or sublimation).- Use a gradient elution system for column chromatography to improve separation.- Screen various solvents for recrystallization to find one with optimal solubility characteristics. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of polycyclic aza-aromatic compounds?
A1: The most critical parameters are typically the choice of catalyst and ligand, reaction temperature, and the purity of starting materials and solvents. The reaction atmosphere (inert gas) is also crucial to prevent the degradation of sensitive reagents and intermediates.
Q2: How can I confirm the structure of my synthesized this compound?
A2: A combination of spectroscopic techniques is essential for structural confirmation. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS) to determine the molecular weight, and potentially X-ray crystallography for unambiguous structural elucidation if a suitable single crystal can be obtained.
Q3: What are some common challenges in the scale-up of aza-aromatic synthesis?
A3: Common scale-up challenges include maintaining consistent reaction temperatures, ensuring efficient mixing, managing the safe handling of pyrophoric or toxic reagents, and developing robust and scalable purification methods.
Q4: Are there any specific safety precautions I should take when working with these types of compounds?
A4: Yes. Polycyclic aromatic hydrocarbons and their derivatives are often toxic and can be carcinogenic. Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and consult the Safety Data Sheet (SDS) for all reagents used.
Disclaimer: The information provided in this technical support center is based on general principles of organic synthesis and experience with related aza-aromatic compounds. Due to the limited specific data on the synthesis of this compound, researchers should treat these recommendations as a starting point and conduct their own optimization and characterization.
Technical Support Center: Purification of Crude 1,10-Diazachrysene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,10-Diazachrysene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for purifying crude this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from a complex mixture of impurities, while recrystallization is ideal for removing smaller amounts of impurities from a relatively crude product.[1][2][3] Often, a combination of both techniques is employed for achieving high purity.
Q2: What are the likely impurities in a crude sample of this compound synthesized via the Skraup reaction?
A2: In a typical Skraup synthesis of quinoline-type compounds, common impurities may include starting materials, partially reacted intermediates, and polymeric tars. Other potential byproducts could be isomers formed during the cyclization steps and oxidation products. The exact nature of impurities will depend on the specific reaction conditions.
Q3: How can I quickly assess the purity of my this compound fractions?
A3: Thin-layer chromatography (TLC) is the most common and rapid method for assessing the purity of fractions during column chromatography.[4][5] By spotting the crude mixture, the purified product, and co-spots on a TLC plate, you can visualize the separation and identify the fractions containing the pure compound. For recrystallized material, melting point analysis can be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| No separation of compounds (all compounds elute together). | Incorrect solvent system (eluent is too polar). | Develop a new solvent system using TLC. Start with a non-polar solvent and gradually increase the polarity until the desired separation is achieved. A good starting point for many aza-aromatics is a mixture of hexane and ethyl acetate. |
| The compound will not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For nitrogen-containing heterocyclic compounds, adding a small percentage of a more polar solvent like methanol or a few drops of a base (like triethylamine) to the eluent can help to overcome strong interactions with the silica gel. |
| Streaking or tailing of spots on TLC analysis of fractions. | The compound is interacting too strongly with the stationary phase (silica gel is acidic). | Use a different stationary phase, such as neutral or basic alumina. Alternatively, deactivate the silica gel by adding a small amount of a base (e.g., 1% triethylamine) to the eluent. |
| Low recovery of the compound. | The compound may be adsorbing irreversibly to the silica gel. | Consider using a less active stationary phase like neutral alumina. Ensure the compound is stable on silica gel before performing column chromatography. |
| Cracking or channeling of the stationary phase. | Improper packing of the column. | Ensure the column is packed uniformly as a slurry. Avoid letting the column run dry. A layer of sand on top of the silica gel can help prevent disturbance of the stationary phase when adding solvent.[6] |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a different solvent. For N-heterocycles, solvents like ethanol, acetonitrile, toluene, or mixtures such as hexane/ethyl acetate can be effective. The ideal solvent should dissolve the compound when hot but not at room temperature.[7] |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. If the solution is too concentrated, add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly. |
| No crystals form upon cooling. | The solution is not saturated, or crystallization has not been initiated. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3] |
| Crystals are colored when they should be colorless. | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal will also adsorb some of your product.[1] |
| Low yield of recrystallized product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Reduce the amount of solvent used for dissolution. Cool the solution in an ice bath to maximize crystal formation. The mother liquor can be concentrated to obtain a second crop of crystals.[3] |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column with a stopcock and a cotton or glass wool plug at the bottom. Allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until the solvent level is just above the silica gel.[6]
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluting solvent or a slightly more polar solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with a solvent system of low polarity (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the eluent as the elution progresses.
-
Fraction Collection: Collect the eluent in small fractions and monitor the separation using TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified compound.
General Protocol for Recrystallization
-
Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a potential solvent. Heat the mixture. A suitable solvent will dissolve the compound when hot and allow it to crystallize upon cooling.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities and then dry them to a constant weight.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Logical relationships for troubleshooting common purification problems.
References
Overcoming solubility issues of 1,10-Diazachrysene in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1,10-Diazachrysene in organic solvents.
Troubleshooting Guide
Issue: this compound is not dissolving in a common organic solvent.
Initial Steps:
-
Visual Inspection: Confirm that the undissolved material is indeed this compound and not an impurity. Check for any visible changes in the compound's appearance.
-
Purity Check: Verify the purity of the this compound lot using appropriate analytical techniques (e.g., HPLC, NMR). Impurities can significantly impact solubility.
-
Solvent Quality: Ensure the organic solvent is of high purity and anhydrous, as water content can decrease the solubility of hydrophobic compounds.
Systematic Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting solubility issues of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Estimated Solubility of this compound
| Solvent | Expected Solubility | Rationale / Notes |
| Polar Protic Solvents | ||
| Water | Very Low | Highly hydrophobic nature. |
| Methanol | Low | Limited interaction with the aromatic system. |
| Ethanol | Low to Moderate | Slightly better than methanol due to increased alkyl chain length. |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Moderate to High | Good solubilizing power for many organic compounds. |
| Dimethylformamide (DMF) | Moderate to High | Similar to DMSO, often used as a solvent for poorly soluble compounds. |
| Acetonitrile | Low to Moderate | May require heating to improve solubility. |
| Non-Polar Solvents | ||
| Dichloromethane (DCM) | Moderate to High | Good solvent for many aromatic compounds. |
| Chloroform | Moderate to High | Similar to DCM. |
| Toluene | Low to Moderate | Aromatic nature may aid in solubilization. |
| Hexane | Very Low | Aliphatic nature is not conducive to dissolving the polarizable aromatic system. |
Q2: I'm still facing solubility issues after trying different solvents. What are the next steps?
A2: If single-solvent systems are ineffective, consider the following advanced techniques:
-
Use of Cosolvents: A mixture of two or more miscible solvents can significantly enhance solubility. For example, a small percentage of DMSO or DMF in chloroform might improve the solubility of this compound.
-
Heating and Sonication: Gently heating the solvent while dissolving can increase the rate and extent of dissolution. Sonication can also help break down solute aggregates and facilitate solvation.
-
pH Adjustment: Although this compound is not ionizable in the typical sense, extreme pH conditions might influence its solubility in certain solvent systems, though this is less common for neutral aromatic compounds.
-
Formulation Strategies: For downstream applications, consider formulating this compound as a solid dispersion or using solubilizing excipients.
Q3: How can I prepare a solid dispersion of this compound?
A3: Solid dispersions can improve the dissolution rate and apparent solubility of poorly soluble compounds by dispersing the active compound in a carrier matrix at the molecular level. Common methods include:
-
Solvent Evaporation Method:
-
Dissolve both this compound and a carrier polymer (e.g., PVP, HPMC) in a common volatile solvent.
-
Evaporate the solvent under reduced pressure.
-
The resulting solid mass is a dispersion of the compound in the polymer.
-
-
Lyophilization (Freeze-Drying): This technique can be used to prepare amorphous solid dispersions with a high surface area, which often leads to improved solubility.[1]
-
Cryo-Milling: This process involves milling the compound with a carrier at cryogenic temperatures to produce a solid dispersion.[1]
Logical Relationship of Factors Affecting Solubility dot digraph "Solubility_Factors" { graph [rankdir="LR", splines=true, overlap=false]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#4285F4", penwidth=1.5];
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"Compound" -> "Solubility" [label="Crystal Lattice Energy\nMolecular Structure"]; "Solvent" -> "Solubility" [label="Polarity\nHydrogen Bonding"]; "Conditions" -> "Solubility" [label="Temperature\nPressure\npH"]; }
References
Preventing photobleaching of 1,10-Diazachrysene in fluorescence microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of 1,10-Diazachrysene in fluorescence microscopy experiments.
Troubleshooting Guides
Issue 1: Rapid loss of fluorescence signal during image acquisition.
Possible Cause: Photobleaching due to excessive excitation light intensity.
Solutions:
-
Reduce Laser Power: Decrease the excitation laser power to the lowest level that provides an adequate signal-to-noise ratio.
-
Use Neutral Density (ND) Filters: Insert ND filters into the light path to attenuate the excitation light intensity without changing the laser's power setting.
-
Optimize Exposure Time: Use the shortest possible exposure time that still yields a clear image.
-
Minimize Scan Time: For confocal microscopy, increase the scan speed to reduce the dwell time of the laser on any single point.
Issue 2: Signal fades during time-lapse imaging or z-stack acquisition.
Possible Cause: Cumulative photobleaching from repeated exposures.
Solutions:
-
Implement an Oxygen Scavenging System: Incorporate an oxygen scavenging system, such as the protocatechuate 3,4-dioxygenase (PCD)/protocatechuic acid (PCA) system, into your imaging buffer to reduce the concentration of molecular oxygen, a key contributor to photobleaching.
-
Use a Commercial Antifade Mountant: For fixed samples, use a commercially available antifade mounting medium containing reagents like n-propyl gallate or p-phenylenediamine.
-
Acquire Images Less Frequently: For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.
-
Limit Z-stack Range: Acquire z-stacks only over the essential axial range to minimize light exposure.
Issue 3: High background noise and poor signal-to-noise ratio.
Possible Cause: Autofluorescence of the sample or mounting medium, which can be exacerbated by high excitation power used to compensate for photobleaching.
Solutions:
-
Optimize Staining Protocol: Ensure thorough washing steps after staining with this compound to remove any unbound fluorophore.
-
Use Antifade Reagents with Low Autofluorescence: Select a mounting medium that is specifically formulated for low autofluorescence.
-
Spectral Unmixing: If your microscopy system has this capability, use spectral unmixing to computationally separate the this compound signal from the autofluorescence background.
-
Image Pre-bleaching: Intentionally photobleach the sample autofluorescence with a different wavelength of light before imaging the this compound signal.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light. This leads to a loss of fluorescence signal, which can compromise image quality, reduce the duration of time-lapse experiments, and affect the accuracy of quantitative measurements.[1][2]
Q2: What are the primary factors that contribute to the photobleaching of this compound?
A2: The primary factors include the intensity of the excitation light, the duration of light exposure, and the presence of molecular oxygen.[3] Reactive oxygen species (ROS) generated during the fluorescence process can chemically modify and destroy the this compound molecule.[3]
Q3: How can I choose the best antifade reagent for my this compound experiments?
A3: The choice of antifade reagent can depend on your sample type (fixed or live cells) and the specific imaging conditions. For fixed cells, commercial mountants containing reagents like n-propyl gallate or p-phenylenediamine are effective. For live-cell imaging, oxygen scavenging systems like the PCD/PCA system are recommended. It is advisable to test a few different options to determine which provides the best photostability for your specific experimental setup.
Q4: Are there any imaging techniques that are inherently less prone to causing photobleaching?
A4: Yes, techniques like spinning disk confocal microscopy and light-sheet fluorescence microscopy generally cause less photobleaching than traditional point-scanning confocal microscopy because they illuminate the sample more gently or only illuminate the focal plane being imaged. Two-photon excitation microscopy can also reduce photobleaching in thick samples by limiting excitation to the focal volume.
Q5: Can I completely eliminate photobleaching?
A5: While it is not possible to completely eliminate photobleaching, the strategies outlined in this guide can significantly reduce its rate, allowing for the acquisition of high-quality images and longer-term imaging experiments.
Quantitative Data Summary
The following tables provide a summary of key parameters related to the photophysics of this compound and recommended starting points for imaging parameters to minimize photobleaching. Note that the photophysical data for this compound is not extensively published; therefore, values for a structurally similar polycyclic aromatic hydrocarbon (anthracene) are provided for guidance. Experimental optimization is highly recommended.
Table 1: Photophysical Properties of this compound (and a related compound for reference)
| Property | This compound (Estimated) | Anthracene (Reference) |
| Excitation Max (nm) | ~380 | 375 |
| Emission Max (nm) | ~450 | 402 |
| Quantum Yield | 0.2 - 0.4 | 0.27 |
| Fluorescence Lifetime (ns) | 5 - 10 | 5.1 |
Table 2: Recommended Starting Parameters for Fluorescence Microscopy of this compound
| Parameter | Widefield Microscopy | Confocal Microscopy |
| Excitation Wavelength (nm) | 375/28 | 405 |
| Emission Filter (nm) | 460/50 | 430 - 480 |
| Laser Power | N/A (use ND filters) | < 1% of max |
| Exposure Time / Dwell Time | 50 - 200 ms | 1 - 5 µs/pixel |
| Objective NA | ≥ 1.3 | ≥ 1.3 |
Experimental Protocols
Protocol 1: Preparation of an Oxygen Scavenging System (PCD/PCA)
This protocol describes the preparation of an imaging buffer containing the protocatechuate 3,4-dioxygenase (PCD)/protocatechuic acid (PCA) oxygen scavenging system to reduce photobleaching.[3][4][5]
Materials:
-
Protocatechuate 3,4-dioxygenase (PCD) from Pseudomonas sp.
-
Protocatechuic acid (PCA)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Imaging Buffer (e.g., PBS or HEPES-buffered saline)
Procedure:
-
Prepare a 50 mM PCA stock solution: Dissolve PCA in your imaging buffer. The pH may need to be adjusted to ~7.4 with NaOH. Store at -20°C.
-
Prepare a 20 mM Trolox stock solution: Dissolve Trolox in your imaging buffer. Store at -20°C.
-
Reconstitute PCD: Follow the manufacturer's instructions for reconstituting the lyophilized PCD enzyme. Aliquot and store at -80°C.
-
Prepare the final imaging buffer: On the day of the experiment, prepare the final imaging buffer by adding the components in the following order to your desired volume of imaging buffer:
-
PCA to a final concentration of 2.5 mM.
-
Trolox to a final concentration of 1 mM.
-
PCD to a final concentration of 50 nM.
-
-
Use immediately: This oxygen-scavenging imaging buffer should be used immediately for sample mounting and imaging.
Visualizations
Caption: Workflow for preparing fixed cells with an antifade mounting medium.
Caption: A logical guide to troubleshooting photobleaching issues.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments. | Semantic Scholar [semanticscholar.org]
- 3. an-oxygen-scavenging-system-for-improvement-of-dye-stability-in-single-molecule-fluorescence-experiments - Ask this paper | Bohrium [bohrium.com]
- 4. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 1,10-Diazachrysene Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the functionalization of 1,10-diazachrysene. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the this compound core?
A1: The functionalization of the this compound scaffold primarily revolves around direct C-H activation and cross-coupling reactions. These methods offer pathways to introduce a variety of substituents, enabling the exploration of its therapeutic potential. Key strategies include direct arylation and amination, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds at specific positions on the diazachrysene core.
Q2: Which positions on the this compound ring are most reactive towards functionalization?
A2: The reactivity of the C-H bonds in this compound is influenced by the nitrogen atoms within the aromatic system. Site-selectivity is a critical aspect of functionalization, and directing group strategies are often employed to target specific positions. Without a directing group, functionalization may occur at multiple sites, leading to mixtures of products.
Q3: What are the typical challenges encountered during the functionalization of this compound?
A3: Researchers often face challenges related to low reactivity of certain C-H bonds, achieving site-selectivity, and optimizing reaction yields. Overcoming these hurdles typically involves careful selection of catalysts, ligands, bases, and solvents, as well as precise control over reaction temperature and time. Poor solubility of the this compound starting material can also be a practical issue.
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of this compound.
Problem 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is not degraded. Use a freshly opened bottle or a pre-catalyst that is known to be active. Consider using a glovebox for catalyst handling to prevent deactivation by air or moisture. |
| Inappropriate Ligand | The choice of ligand is crucial. For Suzuki couplings, phosphine-based ligands are common. For Buchwald-Hartwig aminations, specialized biarylphosphine ligands often give the best results. Screen a variety of ligands to find the optimal one for your specific substrate. |
| Incorrect Base | The strength and type of base can significantly impact the reaction. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong non-nucleophilic bases such as NaOtBu or LiHMDS are typically required. Perform a base screen to identify the most suitable option. |
| Sub-optimal Solvent | The reaction solvent can influence catalyst activity and substrate solubility. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF. Ensure the solvent is anhydrous, as water can deactivate the catalyst and interfere with the reaction. |
| Low Reaction Temperature | Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions or decomposition at very high temperatures. |
Problem 2: Poor Site-Selectivity in C-H Functionalization
| Potential Cause | Troubleshooting Step |
| Lack of Directing Group | For site-selective C-H functionalization, the use of a directing group is often necessary to guide the catalyst to a specific C-H bond. If you are obtaining a mixture of isomers, consider introducing a removable directing group to your this compound substrate. |
| Steric Hindrance | The steric environment around the target C-H bond can influence selectivity. If the desired position is sterically hindered, a less bulky catalyst/ligand system may be required. Conversely, to target a less hindered position, a bulkier ligand might improve selectivity. |
| Electronic Effects | The inherent electronic properties of the this compound ring will favor functionalization at certain positions. Computational studies can sometimes predict the most reactive sites and guide your experimental design. |
Experimental Protocols
Detailed methodologies for key functionalization reactions of this compound will be provided as they become available in the peer-reviewed literature. Currently, specific, reproducible protocols for this particular molecule are not widely published. The following are generalized procedures for common cross-coupling reactions that can be adapted and optimized for this compound derivatives.
General Procedure for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add the halo-1,10-diazachrysene (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add the halo-1,10-diazachrysene (1.0 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the amine coupling partner (1.1-1.3 equiv) and anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Experimental Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues in this compound functionalization.
Technical Support Center: Stabilizing 1,10-Diazachrysene-Based Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,10-diazachrysene-based metal complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and application of these complexes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Metal Complex
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS. - Ensure stoichiometric amounts of reactants, or a slight excess of the this compound ligand. | Increased formation of the desired product. |
| Precursor Instability | - Use freshly prepared or purified starting materials. Store precursors under an inert atmosphere (e.g., argon or nitrogen) and in the dark. | Reduced side reactions and improved yield. |
| Poor Ligand Solubility | - Use a co-solvent system to improve the solubility of the this compound ligand. - Heat the solvent to dissolve the ligand before adding the metal salt. | Homogeneous reaction mixture leading to a more complete reaction. |
| Incorrect Solvent Choice | - Select a solvent in which both the ligand and the metal salt have reasonable solubility. Common solvents for these reactions include ethanol, methanol, acetonitrile, or DMF. | Improved reaction kinetics and yield. |
| Product Decomposition | - Perform the reaction under an inert atmosphere to prevent oxidation. - Use degassed solvents. - Protect the reaction from light if the complex is photosensitive. | Minimized degradation of the final product. |
Issue 2: Product Instability (Decomposition, Color Change) During Work-up or Storage
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Air or Moisture Sensitivity | - Conduct all purification and isolation steps under an inert atmosphere. - Use dried and degassed solvents for chromatography and recrystallization. - Store the final product in a desiccator under vacuum or in a glovebox. | Enhanced long-term stability of the isolated complex. |
| Photodecomposition | - Protect the complex from light at all stages by wrapping reaction flasks and storage vials in aluminum foil. - Work in a dimly lit area when possible. | Prevention of light-induced degradation. Many ruthenium complexes are known to be photosensitive. |
| Thermal Instability | - Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature. - Store the complex at low temperatures (e.g., 4°C or -20°C). | Preservation of the complex's integrity. |
| Ligand Dissociation in Solution | - Store solutions of the complex at low temperatures and in the dark. - Prepare solutions fresh before use whenever possible. - Consider using a solvent with coordinating properties that may help stabilize the complex, though this can also lead to ligand exchange. | Maintained concentration and purity of the complex in solution. |
Issue 3: Poor Solubility of the Final Complex
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Crystallinity and Strong Intermolecular Interactions | - Modify the this compound ligand with solubilizing groups (e.g., long alkyl chains, sulfonate groups) prior to complexation. | Increased solubility in a wider range of solvents. |
| Aggregation in Solution | - Use a more polar solvent or a co-solvent system. - Adjust the pH of the solution if the complex has ionizable groups. | Disruption of aggregates and improved solubility. |
| Incorrect Counter-ion | - For ionic complexes, perform a salt metathesis reaction to exchange the counter-ion for one that imparts better solubility (e.g., exchanging chloride for hexafluorophosphate or triflate). | Enhanced solubility in specific solvents. |
Frequently Asked Questions (FAQs)
Q1: My this compound-based ruthenium(II) complex shows decreasing absorbance in the MLCT band over time in solution. What is happening and how can I prevent it?
A1: A decrease in the metal-to-ligand charge transfer (MLCT) band absorbance is often indicative of complex degradation. This could be due to several factors:
-
Photodecomposition: Ru(II) polypyridyl complexes can be photosensitive. Excitation into the MLCT band can populate ligand-field (LF) states that are dissociatively labile. To prevent this, always protect your solutions from light.
-
Ligand Dissociation: The this compound ligand may be dissociating from the metal center. This can be influenced by the solvent, temperature, and pH. Store solutions at low temperatures and prepare them fresh.
-
Oxidation: The metal center or the ligand could be undergoing oxidation. Ensure you are using degassed solvents and storing solutions under an inert atmosphere.
Q2: I am having trouble crystallizing my this compound metal complex for X-ray analysis. Any suggestions?
A2: Crystallization of these large, planar complexes can be challenging due to their potential for aggregation and low solubility. Here are some techniques to try:
-
Slow Evaporation: Dissolve your complex in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Create a saturated solution of your complex in a solvent in which it is reasonably soluble. Place this vial inside a larger, sealed container with a second, more volatile solvent in which your complex is insoluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into your complex solution can induce crystallization.
-
Solvent Layering: Carefully layer a less dense solvent in which the complex is insoluble on top of a solution of your complex. Crystals may form at the interface.
-
Screening: Use a crystallization screening kit to test a wide variety of solvent and anti-solvent combinations.
Q3: What is the best way to store this compound-based metal complexes to ensure their long-term stability?
A3: For optimal long-term stability, store your solid complexes in a light-proof container, under a dry, inert atmosphere (vacuum or argon/nitrogen), and at a low temperature (refrigerated or frozen). For solutions, it is always best to prepare them fresh. If storage in solution is necessary, use degassed solvents, protect from light, and store at low temperatures.
Experimental Protocols
Protocol 1: General Synthesis of a Ru(II)-bis(2,2'-bipyridine)(this compound) Complex
-
Preparation of Precursor: Synthesize or procure cis-[Ru(bpy)₂Cl₂]·2H₂O. Ensure its purity by spectroscopic methods.
-
Ligand Dissolution: In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol/water 3:1 v/v).
-
Reaction Setup: Degas the solution by bubbling with argon or nitrogen for 20-30 minutes.
-
Addition of Ruthenium Precursor: Add cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) to the flask.
-
Reflux: Heat the reaction mixture to reflux under an inert atmosphere. Protect the flask from light by wrapping it in aluminum foil. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add a saturated aqueous solution of a suitable counter-ion (e.g., KPF₆) to precipitate the complex.
-
Collect the precipitate by filtration, wash with cold water, then with a small amount of diethyl ether.
-
-
Purification: Purify the crude product by column chromatography (e.g., on alumina or silica gel, depending on the complex's properties) or by recrystallization.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ESI-MS, and UV-Vis spectroscopy.
Protocol 2: Assessing Photostability of a this compound Metal Complex
-
Solution Preparation: Prepare a solution of the complex in a suitable solvent (e.g., acetonitrile) of a known concentration in a quartz cuvette.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution.
-
Irradiation: Irradiate the solution with a light source of a specific wavelength (e.g., corresponding to the MLCT band) for defined time intervals.
-
Spectral Monitoring: After each irradiation interval, record the UV-Vis absorption spectrum.
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Data Analysis: Plot the absorbance at the MLCT maximum versus irradiation time to determine the rate of photodegradation.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound-based metal complexes.
Caption: A troubleshooting decision tree for addressing common issues in the synthesis of this compound metal complexes.
Technical Support Center: Enhancing the Electroluminescence of 1,10-Diazachrysene (DZC) in OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on enhancing the electroluminescence of 1,10-Diazachrysene (DZC) and its derivatives in Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What are the typical photophysical properties of this compound (DZC) relevant for OLED applications?
While extensive data specifically for this compound is limited in the public domain, we can infer its properties from related nitrogen-containing polycyclic aromatic hydrocarbons. DZC is expected to exhibit strong absorption in the UV-Vis region and fluorescence in the blue to green region of the spectrum. The nitrogen atoms in the chrysene backbone influence the HOMO and LUMO energy levels, which are critical for charge injection and transport in an OLED device. For instance, related diazatriphenylene derivatives show tunable emission based on donor-acceptor substitutions.
Q2: What are common host materials to be used with DZC as an emitter?
The choice of a host material is crucial for achieving high electroluminescence efficiency. The host should have a wider bandgap than the DZC guest to ensure efficient energy transfer. Additionally, the HOMO and LUMO levels of the host should be compatible with the adjacent charge transport layers to facilitate charge carrier injection into the emissive layer. For blue-emitting materials like DZC derivatives, common host materials include those with high triplet energies to confine the excitons on the guest. Examples of hosts used for similar blue emitters include CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) and mCP (1,3-Bis(N-carbazolyl)benzene).
Q3: What is a typical device architecture for a DZC-based OLED?
A standard multilayer OLED architecture is recommended for DZC-based devices to ensure efficient charge injection, transport, and recombination. A typical device structure would be:
-
Anode: Indium Tin Oxide (ITO) on a glass substrate
-
Hole Injection Layer (HIL): To facilitate the injection of holes from the anode.
-
Hole Transport Layer (HTL): To transport holes to the emissive layer.
-
Emissive Layer (EML): DZC doped into a suitable host material.
-
Electron Transport Layer (ETL): To transport electrons to the emissive layer.
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Electron Injection Layer (EIL): To facilitate the injection of electrons from the cathode.
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Cathode: A low work function metal like Aluminum (Al) or a combination like Lithium Fluoride (LiF)/Al.
The thickness of each layer needs to be optimized to achieve balanced charge injection and a high recombination rate within the emissive layer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low External Quantum Efficiency (EQE) | 1. Imbalanced charge injection and transport. 2. Poor film morphology of the emissive layer. 3. Energy level mismatch between layers. 4. Quenching effects in the emissive layer. | 1. Adjust the thickness of the charge transport layers to balance hole and electron fluxes. 2. Optimize the deposition parameters (e.g., substrate temperature, deposition rate) to improve film quality. Consider co-evaporation with a host material. 3. Select host and transport materials with appropriate HOMO/LUMO levels to minimize injection barriers. 4. Vary the doping concentration of DZC in the host material to find the optimal concentration that minimizes aggregation-caused quenching. |
| High Turn-on Voltage | 1. Large energy barriers for charge injection. 2. Poor conductivity of the charge transport layers. 3. High resistance of the electrode contacts. | 1. Insert appropriate charge injection layers (HIL and EIL) to reduce the injection barriers. 2. Use charge transport materials with higher charge carrier mobility. 3. Ensure proper cleaning of the ITO substrate and optimize the cathode deposition process. |
| Color Instability with Varying Voltage | 1. Shift of the recombination zone within the emissive layer. 2. Emission from adjacent layers at high voltages. | 1. Improve charge balance by adjusting the relative thicknesses of the HTL and ETL. 2. Use charge-blocking layers to confine the recombination of charge carriers within the emissive layer. |
| Device Shorts or Rapid Degradation | 1. Roughness of the ITO substrate leading to pinholes. 2. Contamination during the fabrication process. 3. Instability of the organic materials. | 1. Thoroughly clean and treat the ITO substrate (e.g., with oxygen plasma) to ensure a smooth and clean surface. 2. Maintain a high vacuum and clean environment during all deposition steps. 3. Ensure the purity of the DZC and other organic materials. Encapsulate the device to protect it from atmospheric moisture and oxygen. |
Performance Data of Related Compounds
| Emitter | Host | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color |
| PXZ-DPPN | DPEPO | 20.1 | (0.49, 0.50) | Yellow-Orange |
| Ac-DPPN | DPEPO | 5.8 | (0.28, 0.52) | Green |
| tCz-DPPN | DPEPO | 1.7 | (0.15, 0.23) | Sky-Blue |
Experimental Protocols
General OLED Fabrication Protocol by Thermal Evaporation
This protocol outlines the general steps for fabricating a DZC-based OLED using thermal evaporation in a high-vacuum environment.
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
The cleaned substrates are then dried in an oven.
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Immediately before loading into the deposition chamber, the ITO surface is treated with oxygen plasma to improve the work function and remove any residual organic contaminants.
-
-
Organic and Cathode Deposition:
-
The substrates are loaded into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
The organic layers (HIL, HTL, EML, ETL, EIL) are deposited sequentially by thermal evaporation from resistively heated crucibles.
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For the emissive layer, DZC and the host material are co-evaporated from separate sources. The doping concentration is controlled by adjusting the relative deposition rates.
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The thickness of each layer is monitored in-situ using a quartz crystal microbalance.
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Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al or Al) is deposited through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
After cathode deposition, the devices are transferred to a nitrogen-filled glovebox without exposure to air.
-
The devices are encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from degradation by moisture and oxygen.
-
Visualizations
Caption: OLED Fabrication Workflow.
Caption: Troubleshooting Logic for Low Performance.
References
Minimizing side reactions in the synthesis of 1,10-Diazachrysene precursors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,10-diazachrysene precursors. Our aim is to help you minimize side reactions and optimize your synthetic protocols for higher yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound precursors, particularly when utilizing methods such as the Skraup or Friedländer reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst or oxidizing agent. - Degradation of starting materials or product. | - Monitor reaction progress using TLC or LC-MS to ensure completion. - Optimize temperature; for Skraup synthesis, a gradual increase may be necessary. For Friedländer, ensure the temperature is sufficient for cyclization. - For Skraup synthesis, ensure the freshness and appropriate stoichiometry of the oxidizing agent (e.g., nitrobenzene, arsenic acid). For Friedländer, select an appropriate acid or base catalyst. - Use purified reagents and solvents. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. |
| Formation of Tar-like Byproducts | - Highly exothermic and uncontrolled reaction, common in Skraup synthesis. - Polymerization of starting materials or intermediates. - High reaction temperature. | - Add reactants portion-wise to control the reaction rate and temperature. - In Skraup synthesis, the use of a moderator like ferrous sulfate can help control the reaction's vigor.[1] - Optimize the reaction temperature to the lowest effective level. |
| Presence of Multiple Spots on TLC (Impure Product) | - Incomplete cyclization leading to intermediates. - Isomer formation, especially with substituted precursors. - Side reactions such as over-oxidation, polymerization, or rearrangement. | - Increase reaction time or temperature to drive the cyclization to completion. - Purify starting materials to remove any isomeric impurities. Optimize reaction conditions to favor the formation of the desired isomer. - Lower the reaction temperature. Use a milder oxidizing agent if applicable. See the "Common Side Reactions and Mitigation Strategies" section below for more details. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction mixture. - Product co-elutes with impurities during chromatography. - Product is a viscous oil that is difficult to handle. | - After reaction completion, carefully neutralize the mixture and perform extraction with an appropriate organic solvent. - Utilize different chromatography techniques (e.g., column chromatography with different solvent systems, preparative TLC, or HPLC). - Attempt to crystallize the product from a suitable solvent or solvent mixture. If it remains an oil, use high-vacuum distillation or trituration with a non-polar solvent to induce solidification or remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound precursors?
A1: The most common approaches involve the construction of the quinoline or phenanthroline core structures, which are then further elaborated. Key reactions include:
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Skraup Synthesis: This method is used to synthesize quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1][2] For this compound precursors, a diamine or an aminoquinoline could be a starting point.
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Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone) in the presence of an acid or base catalyst to form a quinoline.
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Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.
Q2: What are the typical side reactions in a Skraup synthesis, and how can I minimize them?
A2: The Skraup reaction is notoriously vigorous and can lead to several side products.
| Side Reaction | Mitigation Strategy |
| Charring and Polymerization | The reaction is highly exothermic. Control the temperature by slow, portion-wise addition of sulfuric acid and by using a moderator such as ferrous sulfate.[1] |
| Over-oxidation | Use a stoichiometric amount of the oxidizing agent. Milder oxidizing agents can be explored, although this may require optimization of reaction conditions. |
| Formation of Isomeric Products | With substituted anilines, a mixture of isomers can be formed. The regioselectivity is influenced by both electronic and steric factors. Careful selection of starting materials and reaction conditions can favor one isomer. Purification by chromatography is often necessary. |
Q3: How can I improve the yield and purity of my product from a Friedländer annulation?
A3: Optimizing the Friedländer reaction involves careful control of several parameters.
| Parameter | Recommendation |
| Catalyst | Both acid (e.g., p-toluenesulfonic acid, HCl) and base (e.g., KOH, piperidine) catalysts can be effective. The choice of catalyst depends on the specific substrates. It is recommended to screen a few catalysts to find the optimal one for your system. |
| Temperature | The reaction temperature should be high enough to promote cyclization and dehydration but not so high as to cause degradation. A typical range is 120-180 °C. |
| Solvent | High-boiling point solvents like diphenyl ether, Dowtherm A, or N-methyl-2-pyrrolidone (NMP) are often used. Solvent-free conditions can also be effective in some cases. |
| Water Removal | The reaction produces water, which can inhibit the reaction. Using a Dean-Stark trap or performing the reaction under vacuum can help drive the equilibrium towards the product. |
Q4: What are the best practices for purifying crude this compound precursors?
A4: Purification can be challenging due to the often colored and sometimes sparingly soluble nature of these compounds.
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Column Chromatography: Alumina or silica gel can be used. A gradient elution with a mixture of non-polar (e.g., hexane, toluene) and polar (e.g., ethyl acetate, methanol) solvents is often effective.
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, DMF) can be a highly effective purification method.
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Sublimation: For thermally stable compounds, vacuum sublimation can provide very pure material.
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Acid-Base Extraction: Due to the basic nature of the nitrogen atoms, the product can often be dissolved in an acidic aqueous solution and washed with an organic solvent to remove non-basic impurities. The product is then recovered by basifying the aqueous layer and extracting with an organic solvent.
Experimental Workflow & Logic
The following diagrams illustrate a general workflow for the synthesis and purification of this compound precursors and a logical diagram for troubleshooting common issues.
References
Technical Support Center: Interpreting Complex UV-Vis Absorption Spectra of 1,10-Diazachrysene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the UV-Vis absorption spectra of 1,10-Diazachrysene.
Frequently Asked Questions (FAQs)
Q1: What are the expected electronic transitions for this compound and where do they typically appear in the UV-Vis spectrum?
A1: this compound is a polycyclic aza-aromatic hydrocarbon with an extended π-conjugated system. Its UV-Vis spectrum is characterized by multiple absorption bands corresponding to π → π* transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. Due to the extensive conjugation, these absorptions occur in the UV and visible regions of the electromagnetic spectrum. The exact positions (λmax) of these bands can be influenced by the solvent and pH.
Q2: How does the extended π-conjugation in this compound affect its UV-Vis spectrum?
A2: The extended π-conjugation in the diazachrysene core is the primary reason for its characteristic UV-Vis absorption profile. In molecules with large conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This smaller energy gap means that lower energy (longer wavelength) light is required to induce a π → π* transition. This effect is known as a bathochromic or red shift.
Q3: Can I determine the concentration of my this compound sample using its UV-Vis spectrum?
A3: Yes, the Beer-Lambert Law (A = εbc) can be used to determine the concentration of a this compound solution. To do this, you will need to know the molar absorptivity (ε) of the compound at a specific wavelength (usually the λmax of a prominent peak), the path length of the cuvette (b), and the measured absorbance (A). The molar absorptivity is an intrinsic property of the molecule.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks or shoulders in the spectrum. | 1. Presence of impurities in the sample. 2. Degradation of the compound. 3. Solvent interference (solvent not UV-grade or inappropriate for the wavelength range). | 1. Purify the sample using appropriate techniques (e.g., chromatography, recrystallization). 2. Prepare fresh samples and store them properly (e.g., protected from light and air). 3. Use high-purity, UV-grade solvents. Ensure the solvent does not absorb in the same region as the analyte. Run a blank spectrum of the solvent to check for interference. |
| Low absorbance or weak signal. | 1. The concentration of the this compound solution is too low. 2. Incorrect wavelength range selected for measurement. | 1. Prepare a more concentrated solution. 2. Ensure the measurement range covers the expected absorption maxima for this compound. |
| Absorbance values are too high (off-scale). | The concentration of the this compound solution is too high, leading to deviations from the Beer-Lambert law. | Dilute the sample solution to bring the absorbance within the linear range of the spectrophotometer (typically below 1.5-2.0 AU). |
| Shifts in λmax compared to literature values. | 1. Different solvent used. Solvent polarity can influence the energy levels of the molecular orbitals, causing shifts in absorption maxima (solvatochromism). 2. pH of the solution is different. The nitrogen atoms in this compound can be protonated or deprotonated, which alters the electronic structure and thus the absorption spectrum. | 1. Ensure you are using the same solvent as reported in the literature. If not, be aware that shifts are expected. It is good practice to record the solvent used. 2. Buffer the solution to a specific pH if you are investigating pH effects or comparing to pH-specific data. |
| Poor reproducibility of spectra. | 1. Instrumental instability (e.g., lamp fluctuations). 2. Inconsistent sample preparation. 3. Temperature fluctuations. | 1. Allow the spectrophotometer to warm up and stabilize before measurements. 2. Use precise and consistent methods for preparing solutions and filling cuvettes. 3. Use a temperature-controlled cuvette holder for sensitive measurements. |
Experimental Protocols
Standard UV-Vis Analysis of this compound
This protocol outlines the general procedure for obtaining a UV-Vis absorption spectrum of this compound.
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Sample Preparation:
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Accurately weigh a small amount of purified this compound.
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Dissolve the compound in a suitable UV-grade solvent (e.g., acetonitrile, dichloromethane, or ethanol) in a volumetric flask to prepare a stock solution of known concentration.
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Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 - 1.5 AU).
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Instrument Setup:
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Turn on the spectrophotometer and allow the lamp(s) to warm up for the recommended time (usually 15-30 minutes) to ensure a stable output.
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Set the desired wavelength range for the scan. For this compound, a range of 200-600 nm is typically appropriate to capture the π → π* transitions.
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Measurement:
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Fill a clean quartz cuvette with the solvent to be used for the sample solutions. This will serve as the blank.
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Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.
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Rinse the cuvette with the sample solution before filling it.
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Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
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Repeat the measurement for all prepared solutions of different concentrations.
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Data Analysis:
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Identify the wavelengths of maximum absorbance (λmax).
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If determining concentration, use the absorbance value at a specific λmax and the Beer-Lambert law.
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Plot absorbance versus concentration to generate a calibration curve and verify the linearity of the response.
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Visualizations
Caption: Workflow for UV-Vis analysis of this compound.
Caption: Troubleshooting logic for UV-Vis spectral interpretation.
Validation & Comparative
Comparative Stability of Diazachrysene-Based Metal Complexes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the stability of metal complexes is paramount for designing effective and reliable therapeutic and diagnostic agents. This guide provides a comparative overview of the stability of metal complexes based on the diazachrysene ligand framework, supported by experimental data and detailed protocols.
Diazachrysene ligands, with their rigid, planar structure and multiple nitrogen donor sites, form coordination complexes with a variety of transition metals. The inherent stability of these complexes is a critical determinant of their potential utility in medicinal chemistry and materials science. This guide aims to consolidate available data to facilitate a comparative understanding of their stability profiles.
Quantitative Stability Data
A comprehensive search of available literature did not yield a direct comparative study presenting a series of stability constants for various metal complexes of the parent diazachrysene ligand. However, stability is a crucial aspect discussed in the synthesis and characterization of these compounds. The stability of a metal complex is influenced by factors such as the nature of the metal ion (e.g., charge, size, and electron configuration) and the specific derivative of the diazachrysene ligand.
Similarly, the stability of complexes with other transition metals like copper(II) and ruthenium(II) is a key consideration in their development for various applications. The chelate effect, arising from the multidentate nature of diazachrysene, is expected to contribute significantly to the thermodynamic stability of these complexes.
Due to the lack of a centralized, comparative dataset, researchers are encouraged to consult individual studies on specific diazachrysene-metal complexes. The experimental protocols provided below offer standardized methods for determining and comparing the stability of newly synthesized complexes.
Experimental Protocols for Stability Determination
The stability of metal complexes can be assessed through various experimental techniques, primarily focusing on determining their thermodynamic and kinetic stability.
Potentiometric Titration for Thermodynamic Stability Constants
Potentiometric titration is a widely used and accurate method for determining stepwise and overall stability constants (β) of metal complexes in solution. The method is based on monitoring the change in pH of a solution containing the metal ion and the ligand upon titration with a standard base.
Methodology:
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Solution Preparation: Prepare solutions of the diazachrysene ligand, the metal salt (e.g., chloride or nitrate salt of the desired metal), a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of known concentrations in a suitable solvent (often a water-alcohol mixture to ensure solubility). An inert electrolyte (e.g., KNO₃ or KCl) is added to maintain a constant ionic strength.
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Calibration: Calibrate the pH meter and electrode system using standard buffer solutions.
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Titration: Titrate a solution containing the ligand and the metal ion with the standardized base. Record the pH or potential readings after each addition of the titrant.
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Data Analysis: Plot the titration curves (pH vs. volume of base added). From these curves, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]). The stability constants are then determined from the formation function (n̄ vs. -log[L]) using computational software like HYPERQUAD.
Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants via potentiometric titration.
UV-Vis Spectrophotometry for Stability Analysis
UV-Vis spectrophotometry can be used to study the stability of metal complexes, particularly when the complex formation results in a significant change in the absorption spectrum. This method is suitable for determining the stoichiometry and stability of the complex.
Methodology:
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Spectral Scans: Record the UV-Vis spectra of the free ligand, the metal ion solution, and a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the ligand (or vice versa - Job's method of continuous variation).
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Wavelength Selection: Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex that is distinct from the absorbance of the free ligand and metal ion.
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Data Collection: Measure the absorbance at the selected λ_max for all the prepared solutions.
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Data Analysis:
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Mole-Ratio Method: Plot absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
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Job's Method: Plot absorbance versus the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.
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The stability constant can be calculated from the absorbance data using various graphical or computational methods, such as the Benesi-Hildebrand method for 1:1 complexes.
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Logical Flow for UV-Vis Spectrophotometric Analysis
Caption: Decision flow for UV-Vis spectrophotometric stability analysis.
Factors Influencing the Stability of Diazachrysene-Based Metal Complexes
Several factors contribute to the overall stability of these complexes:
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The Chelate Effect: As bidentate or potentially tetradentate ligands, diazachrysenes exhibit a significant chelate effect, leading to thermodynamically more stable complexes compared to analogous complexes with monodentate ligands.
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Nature of the Metal Ion: The stability generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
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Ligand Substituents: Electron-donating or -withdrawing groups on the diazachrysene backbone can modulate the basicity of the nitrogen donors and, consequently, the stability of the metal complexes.
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Steric Hindrance: Bulky substituents near the coordination sites can introduce steric strain and potentially decrease the stability of the complex.
Conclusion
While a comprehensive, direct comparative study on the stability of a wide range of diazachrysene-based metal complexes is not yet available in the literature, the fundamental principles of coordination chemistry provide a strong framework for understanding their stability. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to determine the stability constants of their novel diazachrysene complexes. This will not only provide crucial data for their specific applications but also contribute to a broader, community-wide understanding of the coordination chemistry of this important class of ligands. The continued investigation and reporting of such data will be invaluable for the rational design of future diazachrysene-based metal complexes for applications in medicine and beyond.
A Comparative Guide to Validating the Purity of Synthesized 1,10-Diazachrysene by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for validating the purity of 1,10-Diazachrysene, a polycyclic aromatic heterocyclic compound of interest in various research fields.
Introduction
This compound and its derivatives are of significant interest due to their potential applications in materials science and as pharmaceutical scaffolds. The synthesis of such molecules often results in a mixture of the target compound and various impurities, including starting materials, by-products, and isomers. Accurate determination of purity is paramount for the correct interpretation of downstream biological and chemical studies. While several methods exist for purity determination, HPLC is a widely adopted technique due to its high resolution, sensitivity, and quantitative accuracy.[1][2]
This guide outlines a detailed HPLC protocol for the purity analysis of this compound, compares its performance with alternative methods, and provides a logical workflow for the validation process.
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for validating the purity of a synthesized compound like this compound, from initial synthesis to final purity confirmation.
Caption: A logical workflow for the purity validation of synthesized this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the separation, identification, and quantification of components in a mixture.[3] For polycyclic aromatic compounds like this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol
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Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
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Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point for method development.
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Mobile Phase: A gradient elution is often preferred to achieve good resolution. A typical mobile phase system would be a mixture of an aqueous component (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol).
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Gradient Program: A linear gradient from a lower to a higher concentration of the organic modifier. For example, starting with 30% acetonitrile and increasing to 95% over 20 minutes.
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Flow Rate: A flow rate of 1.0 mL/min is common.
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Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound, which can be determined by a UV-Vis scan. A wavelength in the range of 254 nm to 350 nm is likely to be effective.
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Sample Preparation: Accurately weigh a small amount of the synthesized this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). The sample should be filtered through a 0.45 µm syringe filter before injection.
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Comparison with Alternative Purity Validation Methods
While HPLC is a powerful tool, relying on a single method for purity determination is not always sufficient. Orthogonal methods, which rely on different chemical or physical principles, are often used to confirm the purity results.[4] The following table compares HPLC with other common techniques for purity validation.
| Method | Principle | Advantages | Disadvantages | Typical Purity Threshold |
| HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, high sensitivity, quantitative, well-established. | Requires method development, may not detect non-UV active impurities. | > 95% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. | High sensitivity, provides molecular weight information. | Only suitable for volatile and thermally stable compounds. | > 98% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can identify and quantify impurities if they have distinct signals.[4][5] | Lower sensitivity compared to HPLC, complex spectra for mixtures. | > 95% |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, and other elements. | Provides information on the elemental composition. | Does not distinguish between isomers, insensitive to small amounts of impurities. | Within ±0.4% of theoretical values |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple, rapid, and inexpensive. | Impurities typically broaden and depress the melting point range, but this is not always quantitative.[1][2] | Sharp, narrow melting point range close to the literature value. |
Conclusion
Validating the purity of synthesized this compound requires a robust analytical strategy. HPLC is a highly effective primary method for quantitative purity assessment due to its high resolving power and sensitivity. However, for comprehensive characterization and to ensure the absence of co-eluting or non-UV active impurities, it is best practice to employ orthogonal techniques such as LC-MS for molecular weight confirmation and NMR spectroscopy for structural verification and identification of potential impurities. The combination of these methods provides a high degree of confidence in the purity of the synthesized compound, which is essential for its intended downstream applications in research and drug development.
References
Spectroscopic Data of Benzo[c]cinnoline: A Reference Guide for Aromatic Heterocycles
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of foundational heterocyclic compounds is paramount. While the target of this guide, 1,10-Diazachrysene, lacks readily available, published spectroscopic data, this guide presents a detailed analysis of a structurally related and well-characterized alternative: Benzo[c]cinnoline. The data herein serves as a valuable cross-referencing tool for researchers working with similar aza-aromatic systems.
Benzo[c]cinnoline, a tricyclic aromatic heterocycle, offers a pertinent case study for the application of standard spectroscopic techniques in structural elucidation. This guide provides a summary of its key spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.
Comparative Spectroscopic Data
To facilitate clear comparison, the following tables summarize the key spectroscopic data for Benzo[c]cinnoline. A placeholder for this compound is included to illustrate how a direct comparison would be structured.
Table 1: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Benzo[c]cinnoline | Ethanol | 285, 305, 348 | Data not readily available |
| This compound | Hypothetical | Data not available | Data not available |
Table 2: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Benzo[c]cinnoline | CDCl₃ | 8.65 (d, 2H), 8.25 (d, 2H), 7.80 (t, 2H), 7.65 (t, 2H) |
| This compound | Hypothetical | Data not available |
Table 3: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Benzo[c]cinnoline | CDCl₃ | 149.5, 131.0, 130.0, 129.5, 128.5, 122.0 |
| This compound | Hypothetical | Data not available |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]⁺ (m/z) |
| Benzo[c]cinnoline | Electron Ionization (EI) | 180.07 |
| This compound | Hypothetical | Data not available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
1. UV-Vis Spectroscopy
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Instrumentation: A dual-beam UV-Vis spectrophotometer.
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Sample Preparation: A dilute solution of the analyte (e.g., 10⁻⁵ M) is prepared in a UV-grade solvent (e.g., ethanol, methanol, or dichloromethane).
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Data Acquisition: The spectrophotometer is blanked with the pure solvent in a quartz cuvette. The sample cuvette is then placed in the beam path, and the absorbance is measured over a wavelength range of 200-800 nm. The wavelengths of maximum absorbance (λmax) are recorded.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
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Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to homogeneity. For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
3. Mass Spectrometry
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Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or magnetic sector instrument, coupled with an ionization source.
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Sample Preparation: The sample can be introduced directly as a solid or liquid via a direct insertion probe, or as a solution infused into the ionization source. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used.
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Data Acquisition: The sample is ionized using an appropriate method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of a signaling pathway that could be studied using these techniques.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Conceptual diagram of a signaling pathway involving a bioactive compound.
Performance of 1,10-Diazachrysene Derivatives in Diverse OLED Architectures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 1,10-Diazachrysene (also known as dipyrido[3,2-a:2',3'-c]phenazine) and its derivatives within various Organic Light-Emitting Diode (OLED) architectures. The data presented is compiled from recent studies, offering insights into the material's potential in next-generation displays and lighting technologies.
Performance Data Summary
The following tables summarize the key performance metrics of OLEDs incorporating this compound derivatives in different roles and device structures.
Table 1: Performance of a Red Thermally Activated Delayed Fluorescence (TADF) OLED using a this compound Derivative Emitter
| Device Architecture | Emitter | Host | Doping Concentration (wt%) | Peak External Quantum Efficiency (EQE) (%) | Electroluminescence Peak (nm) | Commission Internationale de l'Eclairage (CIE) Coordinates (x, y) |
| ITO/TAPC (40 nm)/TCTA (10 nm)/DPEPO:Emitter (20 nm)/TPBi (50 nm)/LiF (1 nm)/Al (100 nm) | 3,6_R | DPEPO | 20 | 12.0 | 619 | (0.62, 0.38) |
| ITO/TAPC (40 nm)/TCTA (10 nm)/DPEPO:Emitter (20 nm)/TPBi (50 nm)/LiF (1 nm)/Al (100 nm) | 3,6_R | DPEPO | 30 | - | 629 | (0.64, 0.36) |
Note: 3,6_R is a red TADF emitter with an acceptor moiety based on this compound.[1]
Table 2: Performance of Solution-Processed OLEDs with Phosphorescent Platinum(II) Complexes of this compound
| Device Architecture | Emitting Complex | Host | Fabrication Method | Emission Color |
| Multilayer, non-doped | Pt-1a,b and Pt-2a,b | - | Solution Processing | Reddish orange to Red |
Note: Pt-1a,b and Pt-2a,b are phosphorescent platinum(II) complexes with functionalized this compound ligands.[2]
Table 3: Electroluminescence Characteristics of OLEDs with Various Metal Complexes of Functionalized this compound as Dopants
| Metal Complex | Host Matrix | Emission Color | General Efficiency |
| Ruthenium(II) complexes | Poly(vinylcarbazole) (PVK) | Blue | Most efficient among the tested complexes |
| Copper(I) complexes | Poly(vinylcarbazole) (PVK) | White | Moderate |
| Rhenium(I) complexes | Poly(vinylcarbazole) (PVK) | Mixed emission from complex and host | - |
| Iridium(III) complexes | Poly(vinylcarbazole) (PVK) | Mixed emission from complex and host | - |
Note: The emission color is often a mixture of the metal complex and the host matrix.[3]
Experimental Protocols
Fabrication of the Red TADF OLED:
The OLEDs were fabricated on patterned indium tin oxide (ITO) coated glass substrates. The substrates were cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-ozone. The organic layers were deposited by thermal evaporation in a high-vacuum chamber. The device architecture consisted of: ITO as the anode, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline] (TAPC) as the hole transport layer (40 nm), tris(4-carbazoyl-9-ylphenyl)amine (TCTA) as the hole injection layer (10 nm), bis[2-(diphenylphosphino)phenyl] ether oxide (DPEPO) doped with the this compound-based emitter (3,6_R) as the emissive layer (20 nm), 2,2',2''-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) as the electron transport layer (50 nm), lithium fluoride (LiF) as the electron injection layer (1 nm), and aluminum (Al) as the cathode (100 nm).[1]
Fabrication of the Solution-Processed Phosphorescent OLEDs:
Details on the specific multilayer structure and fabrication process for these solution-processed devices can be found in the source publication. The general approach involves dissolving the phosphorescent platinum(II) complexes and depositing them as the emissive layer from solution.[2]
Fabrication of Doped OLEDs with Metal Complexes:
These devices were fabricated using poly(vinylcarbazole) (PVK) as the host matrix. The functionalized dipyrido[3,2-a:2',3'-c]phenazine metal complexes were used as dopants in the PVK layer.[3]
Visualizations
Caption: Layered architecture of the red TADF OLED.
Caption: General experimental workflow for TADF OLED fabrication.
References
Benchmarking Catalytic Activity: A Comparative Guide to 1,10-Diazachrysene Complexes
This guide will therefore serve as a template, outlining the essential components and methodologies for benchmarking the catalytic performance of 1,10-Diazachrysene complexes once such data becomes accessible. The provided tables and diagrams are illustrative examples of how to structure a comprehensive comparison.
Introduction to this compound Complexes in Catalysis
This compound is a polycyclic aromatic hydrocarbon containing two nitrogen atoms, making it an intriguing ligand for the coordination of various transition metals. The resulting metal complexes have the potential to act as catalysts in a range of organic transformations, leveraging the electronic properties and steric environment imparted by the diazachrysene framework. Potential areas of application could include oxidation reactions, cross-coupling reactions, and photocatalysis, drawing parallels to the well-studied catalytic activity of complexes based on the related 1,10-phenanthroline ligand.
To rigorously evaluate the potential of this compound complexes as catalysts, a systematic benchmarking against established or alternative catalytic systems is crucial. This involves a direct comparison of their activity, selectivity, and stability under standardized reaction conditions.
Comparative Performance Data
For a meaningful comparison, key performance indicators must be tabulated. The following tables provide a template for summarizing such data. For the purpose of this guide, hypothetical data for a generic oxidation reaction is presented, comparing a hypothetical this compound complex with a standard 1,10-phenanthroline-based catalyst.
Table 1: Comparison of Catalytic Performance in the Oxidation of Benzyl Alcohol
| Catalyst | Ligand | Metal Center | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) | Selectivity (%) |
| Complex A | This compound | Ru(II) | 1 | Data | Data | Data | Data |
| Complex B | 1,10-Phenanthroline | Ru(II) | 1 | Data | Data | Data | Data |
| Complex C | Alternative Ligand | Ru(II) | 1 | Data | Data | Data | Data |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / reaction time
Table 2: Influence of Reaction Parameters on the Performance of a Hypothetical [Ru(this compound)Cl₂] Catalyst
| Entry | Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | H₂O₂ | Acetonitrile | 80 | 12 | Data |
| 2 | Cinnamyl Alcohol | TBHP | Dichloromethane | 60 | 24 | Data |
| 3 | Cyclohexanol | O₂ | Toluene | 100 | 8 | Data |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for accurate benchmarking. Below is a generalized procedure for a catalytic oxidation reaction.
General Procedure for Catalytic Oxidation:
-
A reaction vessel is charged with the substrate (e.g., 1 mmol), the catalyst (e.g., 0.01 mmol, 1 mol%), and the solvent (e.g., 5 mL).
-
The mixture is stirred at a specified temperature.
-
The oxidant (e.g., 1.2 mmol) is added dropwise over a period of 30 minutes.
-
The reaction progress is monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The yield of the desired product is determined, and the turnover number and turnover frequency are calculated.
Visualizing Catalytic Processes
Diagrams are essential for illustrating complex experimental workflows and catalytic cycles.
Caption: Experimental workflow for benchmarking the catalytic activity of a this compound complex.
Caption: A generalized catalytic cycle for an oxidation reaction mediated by a metal complex.
Conclusion and Future Outlook
While concrete performance data for this compound complexes in catalysis remains elusive in currently available literature, the structural and electronic similarities to well-established ligand systems suggest their potential as a novel class of catalysts. The framework provided in this guide offers a systematic approach to evaluating their efficacy once experimental data is generated. Future research in this area would be highly valuable to the scientific community, potentially unlocking new catalytic activities and selectivities. Researchers are encouraged to utilize the methodologies outlined here to ensure that any new findings are presented in a clear, comparable, and impactful manner.
Safety Operating Guide
Proper Disposal of 1,10-Diazachrysene: A Guide for Laboratory Professionals
For immediate reference, 1,10-Diazachrysene should be treated as a hazardous waste. Due to the absence of specific safety data for this compound, this guidance is predicated on the toxicological profiles of structurally similar compounds, such as chrysene and 1,10-phenanthroline. Chrysene is classified as a probable human carcinogen, and 1,10-phenanthroline is known to be toxic if swallowed and very toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, extreme caution is advised in the handling and disposal of this compound to minimize potential harm to human health and the environment.
This document provides a comprehensive, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Assessment and Waste Classification
Given the hazardous nature of its chemical analogs, this compound should be classified as hazardous waste. It is crucial to avoid disposing of this chemical down the drain or in regular trash.
Quantitative Data on a Structurally Related Compound (1,10-Phenanthroline)
As a conservative measure, the hazard and physical properties of 1,10-phenanthroline are presented below to inform handling and disposal procedures.
| Property | Value | Reference |
| Acute Toxicity (Oral) | LD50: 132 mg/kg (Rat) | [2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [2][3][4] |
| Physical State | Solid | [2] |
| Solubility | Soluble in alcohol and acetone, slightly soluble in water | [2] |
Experimental Protocols for Waste Treatment (General Principles)
-
Incineration: Controlled incineration in a hazardous waste incinerator is a common and effective method for the destruction of PAHs. For solid waste, it is often recommended to mix it with a combustible solvent to ensure complete combustion.
-
Chemical Oxidation: Advanced oxidation processes can be used to break down PAHs in aqueous solutions.
-
Adsorption: For dilute aqueous solutions, adsorption onto activated carbon can be an effective method of removal.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:
- Chemical-resistant gloves (e.g., nitrile)
- Safety goggles or a face shield
- A lab coat
2. Waste Segregation and Container Selection:
- Solid Waste:
- Collect solid this compound waste, including contaminated lab supplies like gloves and weighing paper, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
- The container must be compatible with the chemical and have a secure, tight-fitting lid.
- Liquid Waste (Solutions):
- Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle) with a screw cap.
- Do not mix with other incompatible waste streams.
3. Labeling:
- Clearly label the hazardous waste container with the following information:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The hazard characteristics (e.g., "Toxic," "Environmental Hazard")
- The date when the waste was first added to the container
- The name and contact information of the generating laboratory or researcher
4. Storage:
- Store the sealed hazardous waste container in a designated satellite accumulation area.
- The storage area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.
- Ensure the container is stored in secondary containment to prevent spills.
5. Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
- Do not attempt to treat or dispose of the waste yourself unless you are trained and equipped to do so.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1,10-Diazachrysene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1,10-Diazachrysene. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact. This compound belongs to the class of polycyclic aromatic nitrogen heterocycles (PANHs), which are known for their potential toxicity.
Hazard Summary
| Hazard Profile of Polycyclic Aromatic Nitrogen Heterocycles (PANHs) | |
| Primary Routes of Exposure | Inhalation, skin contact, ingestion.[3] |
| Potential Health Effects | May cause skin irritation, respiratory irritation. Prolonged or repeated exposure may have mutagenic and carcinogenic effects.[1][4] |
| Environmental Hazards | PANHs are persistent in the environment and can be toxic to aquatic life.[1] Avoid release into the environment. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use. |
| Eyes | Safety goggles or a face shield | Must provide protection against splashes and airborne particles. |
| Body | Laboratory coat | A buttoned lab coat made of a suitable material to prevent skin contact. |
| Respiratory | NIOSH-approved respirator | An N95 or higher-rated respirator is recommended, especially when handling the solid compound or when there is a risk of aerosol generation. |
| Feet | Closed-toe shoes | Leather or other chemical-resistant material. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a fume hood on a tared weigh boat. Minimize the creation of dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., ethanol) and dispose of all contaminated materials as hazardous waste. Remove gloves and wash hands thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, bench paper, and other disposable materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour any waste down the drain.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. file.chemscene.com [file.chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
